Diprotin A TFA
Description
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Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYVJOUHGUZNN-BABXMESMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Diprotin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a potent and well-characterized competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1] This technical guide provides a comprehensive overview of the mechanism of action of Diprotin A TFA (trifluoroacetate salt), detailing its molecular interactions, its impact on key signaling pathways, and its applications in research. The guide includes a summary of quantitative inhibition data, detailed experimental protocols for its characterization, and visualizations of its mechanistic pathways.
Introduction to Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a transmembrane glycoprotein (B1211001) that also exists in a soluble form in plasma and belongs to the serine protease family.[1] Its primary enzymatic function is to cleave X-proline or X-alanine dipeptides from the N-terminus of a variety of polypeptide substrates.[1] This activity gives DPP-IV a critical role in various physiological processes, including glucose homeostasis and immune regulation.[1]
Key substrates of DPP-IV include:
-
Incretin (B1656795) Hormones: Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are crucial for stimulating insulin (B600854) secretion in a glucose-dependent manner. DPP-IV is the primary enzyme responsible for their rapid inactivation.[2]
-
Chemokines: Stromal cell-derived factor-1 (SDF-1α) is a chemokine involved in cell trafficking and homing, including that of hematopoietic stem cells.[3]
-
Neuropeptides: Various neuropeptides are also substrates for DPP-IV, suggesting a role for the enzyme in neurological processes.[4]
-
Other Polypeptides: A wide range of other peptides involved in various signaling pathways are also regulated by DPP-IV activity.
Mechanism of Action of this compound
Diprotin A functions as a competitive inhibitor of DPP-IV. Its structure, particularly the central proline residue, allows it to bind to the active site of the DPP-IV enzyme.[1] This binding event prevents the natural substrates, such as GLP-1, from accessing the active site and being cleaved. The inhibition of DPP-IV by Diprotin A is a reversible process. The trifluoroacetate (B77799) (TFA) salt form is commonly used for its stability and solubility in aqueous solutions.
By inhibiting DPP-IV, Diprotin A effectively increases the circulating half-life of active incretin hormones.[2] This leads to a potentiation of their physiological effects, including:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.[2]
-
Suppression of glucagon (B607659) secretion from pancreatic α-cells.[2]
-
Delayed gastric emptying.[2]
-
Promotion of satiety.[2]
The crystal structure of human DPP-IV in complex with Diprotin A has been determined, providing detailed insights into the molecular interactions at the active site.[5]
Quantitative Inhibition Data
The inhibitory potency of Diprotin A on DPP-IV has been quantified in various studies. The following table summarizes key quantitative data:
| Parameter | Value | Description |
| Ki | 3.8 µM | The dissociation constant for the binding of Diprotin A to the DPP-IV enzyme, indicating the strength of the inhibitor-enzyme interaction for a competitive inhibitor.[1] |
Key Signaling Pathways Modulated by Diprotin A
By inhibiting DPP-IV, Diprotin A indirectly modulates several critical signaling pathways by preserving the integrity of DPP-IV substrates.
Incretin Signaling Pathway
The primary and most well-understood mechanism of Diprotin A in the context of metabolic disease is its potentiation of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, Diprotin A enhances their downstream effects on glucose homeostasis.
SDF-1α/CXCR4 Signaling Pathway
Diprotin A has been shown to influence the SDF-1α/CXCR4 signaling axis. By inhibiting DPP-IV, Diprotin A prevents the cleavage of SDF-1α, thereby augmenting its signaling through its receptor, CXCR4. This can have implications for vascular permeability. Some studies have shown that Diprotin A increases the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin), leading to a disruption of endothelial cell-to-cell junctions and increased vascular leakage.[6][7]
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Diprotin A for DPP-IV.[2]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Diprotin A Solutions: Prepare a stock solution of Diprotin A in a suitable solvent (e.g., water or DMSO). Perform serial dilutions of the stock solution to create a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the DPP-IV enzyme and the different concentrations of Diprotin A to the wells. Include a control group with the enzyme but no inhibitor. Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of Diprotin A compared to the control. Plot the % inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for performing an OGTT in a diabetic mouse model to assess the effect of Diprotin A on glucose tolerance.[2]
Materials:
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice)
-
This compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose monitoring system
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Diprotin A Administration: Administer Diprotin A or vehicle control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the glucose challenge.
-
Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Immediately after the baseline blood collection, administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the effect of Diprotin A on glucose tolerance.
Conclusion
This compound is a valuable research tool for studying the physiological roles of DPP-IV. Its competitive and potent inhibition of DPP-IV effectively prevents the degradation of key peptide hormones and chemokines, most notably the incretins GLP-1 and GIP.[1] This action enhances their signaling pathways, leading to improved glucose-dependent insulin secretion. Furthermore, its influence on the SDF-1α/CXCR4 signaling axis provides a basis for investigating its effects on vascular biology and immune cell trafficking. The experimental protocols provided herein offer a foundation for the characterization and application of Diprotin A in various research contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diprotin A, an inhibitor of dipeptidyl aminopeptidase IV(EC 3.4.14.5) produces naloxone-reversible analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of human dipeptidyl peptidase IV (DPPIV) complex with diprotin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Diprotin A TFA as a DPP-IV Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein (B1211001) with serine protease activity that plays a critical role in glucose homeostasis and immune regulation. A key function of DPP-IV is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. Inhibition of DPP-IV has therefore emerged as a significant therapeutic strategy for the management of type 2 diabetes. Diprotin A, a tripeptide with the sequence Ile-Pro-Ile, is a well-characterized competitive inhibitor of DPP-IV. This technical guide provides an in-depth overview of Diprotin A trifluoroacetate (B77799) (TFA) as a DPP-IV inhibitor, detailing its mechanism of action, quantitative inhibition data, experimental protocols, and its influence on key signaling pathways.
Introduction to Diprotin A TFA and Dipeptidyl Peptidase-IV (DPP-IV)
Diprotin A is a tripeptide (Isoleucyl-Prolyl-Isoleucine) that acts as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a multifunctional enzyme that exists as both a transmembrane glycoprotein and a soluble form in plasma.[1] Its primary enzymatic function is to cleave X-proline or X-alanine dipeptides from the N-terminus of various polypeptide substrates.[1]
Key Substrates of DPP-IV include:
-
Incretin Hormones: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) are essential for regulating glucose homeostasis. DPP-IV-mediated cleavage inactivates these hormones.[1][2]
-
Chemokines: Stromal cell-derived factor-1α (SDF-1α/CXCL12), involved in cell trafficking and immune responses, is modulated by DPP-IV cleavage.[1]
-
Neuropeptides and other hormones: A wide array of other bioactive peptides are also substrates for DPP-IV.[1]
Inhibition of DPP-IV by agents like Diprotin A prevents the degradation of these substrates, thereby prolonging their biological activity. This is particularly significant in the context of type 2 diabetes, where enhancing the action of GLP-1 can lead to improved glycemic control.[1]
Mechanism of Action of Diprotin A
Diprotin A functions as a competitive inhibitor of DPP-IV. Its structure, particularly the proline residue, allows it to bind to the active site of the DPP-IV enzyme. This binding prevents the natural substrates, such as GLP-1, from accessing the active site and being cleaved.[1] While it is a potent inhibitor, some studies suggest that Diprotin A is also a very slowly hydrolyzed substrate of DPP-IV. This prolonged occupancy of the active site contributes to its inhibitory effect.[2]
Quantitative Inhibition Data
The potency of Diprotin A as a DPP-IV inhibitor is commonly measured by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source, substrate used, and assay conditions.[1]
| Parameter | Reported Value(s) | Notes |
| IC50 | 1.73 µg/mL[1] | The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] |
| 3.5 µM[3] | ||
| 24.7 µM | ||
| 29.86 µg/mL[4] | ||
| 0.5 mg/mL[5] | ||
| Ki | 3.8 µM[1] | The Ki is the dissociation constant for the inhibitor-enzyme complex and indicates the binding affinity of the inhibitor for the enzyme.[1] |
Note: The variability in reported IC50 values highlights the importance of considering the specific experimental setup when comparing inhibitor potencies.
Comparative Analysis with Other DPP-IV Inhibitors
Diprotin A serves as a valuable reference compound in the study of DPP-IV inhibition. The following table provides a comparison of its inhibitory activity with other natural and synthetic DPP-IV inhibitors.
| Inhibitor | Type | Source | Reported IC50 Value(s) |
| Diprotin A | Peptide | Bacillus cereus culture | 24.7 µM / 0.5 mg/mL (~1464 µM) |
| Diprotin B | Peptide | Bacillus cereus | 15.8 µM |
| Sitagliptin | Small Molecule (Gliptin) | Synthetic | 19 nM (0.019 µM) |
| Vildagliptin | Small Molecule (Gliptin) | Synthetic | 62 nM (0.062 µM) |
| Chlorogenic Acid | Phenolic Acid | Natural (Plants) | 0.3 mg/mL (~847 µM)[5] |
Key Signaling Pathways Modulated by Diprotin A
By inhibiting DPP-IV, Diprotin A indirectly modulates several critical signaling pathways by preserving the integrity of DPP-IV substrates.
The Incretin Pathway: GLP-1 and GIP Signaling
The primary therapeutic effect of DPP-IV inhibition is the enhancement of the incretin pathway.
SDF-1α/CXCR4 Signaling Pathway
DPP-IV is known to cleave the chemokine SDF-1α. Inhibition of DPP-IV by Diprotin A can augment the SDF-1α/CXCR4 signaling axis. This has been shown to induce the phosphorylation of Src and vascular endothelial-cadherin (VE-cadherin), which can increase vascular permeability.[6]
Non-Enzymatic Functions of DPP-IV
Beyond its enzymatic activity, DPP-IV has non-enzymatic functions, acting as a binding protein and a ligand for various extracellular molecules. It can interact with proteins such as adenosine (B11128) deaminase (ADA), caveolin-1 (B1176169), and components of the extracellular matrix like collagen and fibronectin.[7][8] These interactions can initiate intracellular signaling pathways independent of its catalytic activity. For instance, the interaction of DPP-IV with caveolin-1 has been implicated in modulating insulin sensitivity.[7] The extent to which Diprotin A, as a competitive inhibitor binding to the active site, affects these non-enzymatic functions is an area of ongoing research.
Experimental Protocols
In Vitro DPP-IV Inhibitory Activity Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.[9]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant DPP-IV in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC substrate in assay buffer or DMSO.
-
Prepare a stock solution of Diprotin A in DMSO and create a serial dilution.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add DPP-IV enzyme and various concentrations of Diprotin A.
-
Control Wells (100% activity): Add DPP-IV enzyme and an equivalent volume of the vehicle (e.g., DMSO).
-
Blank Wells: Add assay buffer without the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of Diprotin A.
-
Plot the % inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Conclusion
This compound is a well-established and potent competitive inhibitor of dipeptidyl peptidase-IV. Its ability to prevent the degradation of incretin hormones like GLP-1 makes it a valuable tool for research in the field of diabetes and metabolic diseases. The provided data and protocols in this guide offer a comprehensive resource for scientists and drug development professionals working with Diprotin A and studying the broader implications of DPP-IV inhibition. Understanding its mechanism of action, inhibitory kinetics, and effects on signaling pathways is crucial for its effective application in both basic research and preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Diprotin A and its Pivotal Role in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diprotin A, a tripeptide (Ile-Pro-Ile), is a potent and specific competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][2] This enzyme plays a critical role in glucose metabolism by inactivating the incretin (B1656795) hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By inhibiting DPP-4, Diprotin A prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[1][3] These coordinated actions collectively contribute to improved glycemic control, making DPP-4 inhibition a cornerstone of modern therapeutic strategies for type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of Diprotin A, a summary of its quantitative effects, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement
The primary mechanism through which Diprotin A exerts its influence on glucose homeostasis is the competitive inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][3] DPP-4 is a serine protease that is ubiquitously expressed on the surface of various cells and also circulates in a soluble form.[4] Its key function in glucose regulation is the rapid inactivation of the incretin hormones GLP-1 and GIP.[1][2]
Released from enteroendocrine cells of the gastrointestinal tract in response to nutrient intake, GLP-1 and GIP are crucial mediators of the "incretin effect" – the phenomenon where oral glucose elicits a much greater insulin response than intravenous glucose.[2] DPP-4 cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive.[5]
Diprotin A, by binding to the active site of DPP-4, prevents this degradation, thereby increasing the half-life and circulating concentrations of active GLP-1 and GIP.[1][5] This enhancement of incretin signaling leads to several beneficial downstream effects on glucose regulation:
-
Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[2]
-
Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[1][2]
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food empties from the stomach, which helps to reduce the sharp spikes in blood glucose that can occur after meals (postprandial glucose excursions).[1]
The following diagram illustrates the signaling pathway initiated by Diprotin A's inhibition of DPP-4.
Data Presentation
The efficacy of Diprotin A as a DPP-4 inhibitor has been quantified in numerous in vitro studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: In Vitro DPP-4 Inhibitory Activity of Diprotin A
| IC50 Value (µg/mL) | IC50 Value (µM) | Source |
| 1.543 | 4.52 | [1] |
| 8.44 | 24.7 | [1] |
| 29.86 | 87.4 | [1] |
| 500 | 1460 (1.46 mM) | [1] |
| - | 3.5 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Table 2: In Vivo Effects of Diprotin A on Blood Glucose (Qualitative)
| Animal Model | Observation | Source |
| Drosophila melanogaster | Significantly reduced hemolymph glucose levels. | [1][6] |
| Rodent Models | Data not readily available in public literature. | [1][3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the activity of Diprotin A.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the DPP-IV inhibitory activity of a compound like Diprotin A.
Workflow for an in vitro DPP-IV inhibition assay:
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Diprotin A
-
96-well microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Prepare a stock solution of Diprotin A in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the Diprotin A stock solution to create a range of concentrations.
-
In a 96-well plate, add the DPP-4 enzyme and the different concentrations of Diprotin A to the wells. Include a control group with the enzyme but no inhibitor.[2]
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding the DPP-4 substrate to all wells.[2]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[2]
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.[2]
-
Calculate the percentage of DPP-4 inhibition for each concentration of Diprotin A compared to the control.[2]
-
Plot the percentage of inhibition against the logarithm of the Diprotin A concentration and determine the IC50 value using non-linear regression analysis.[1]
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a general procedure for conducting an OGTT in rats or mice to evaluate the effect of a test compound like Diprotin A.
Workflow for an in vivo oral glucose tolerance test:
Materials:
-
Rodent model (e.g., mice or rats)
-
Diprotin A
-
Vehicle for Diprotin A (e.g., saline, PBS)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood glucose monitoring system
-
Lancets or tail-snip equipment for blood collection
Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[1]
-
Fasting: Fast the animals overnight (typically 12-16 hours) with free access to water.[1]
-
Diprotin A Administration: Prepare a solution of Diprotin A in the chosen vehicle. Administer Diprotin A to the test group of animals via a specified route (e.g., oral gavage or intraperitoneal injection) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes). Administer the vehicle alone to the control group.[1]
-
Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.[1]
-
Glucose Challenge: Immediately after the baseline blood sample is taken, administer the glucose solution orally via gavage.[1]
-
Serial Blood Sampling: Collect blood samples at various time points after the glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.[1][2]
-
Blood Glucose Measurement: Measure the blood glucose concentration of each sample immediately after collection.[1]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for both the control and Diprotin A-treated groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.[2]
Islet Perifusion Assay
This protocol describes a method to assess the direct effect of a compound like Diprotin A on insulin secretion from isolated pancreatic islets in a dynamic system.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Perifusion system with chambers, pumps, and fraction collector
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose and high glucose)
-
Diprotin A
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion and purification methods.
-
System Setup: Set up the perifusion system, ensuring a constant temperature (37°C) and flow rate.
-
Islet Loading: Load a known number of islets into the perifusion chambers.
-
Equilibration: Perifuse the islets with low glucose KRB buffer to establish a stable baseline of insulin secretion.
-
Stimulation: Switch the perifusion medium to high glucose KRB buffer to stimulate insulin secretion. In the test group, include Diprotin A in the high glucose buffer. A control group will receive high glucose buffer without Diprotin A.
-
Fraction Collection: Collect the effluent from the perifusion chambers at regular intervals (e.g., every 1-2 minutes) into a fraction collector.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot the insulin secretion profile over time for both the control and Diprotin A-treated groups. Analyze parameters such as basal insulin secretion, first- and second-phase insulin release, and total insulin secreted.
Conclusion
Diprotin A is a potent and specific inhibitor of DPP-4 that serves as a valuable research tool for elucidating the role of the incretin system in glucose homeostasis.[1] Its mechanism of action, centered on the prevention of GLP-1 and GIP degradation, leads to a cascade of events that collectively improve glycemic control.[1][3] While in vitro data robustly supports its inhibitory activity, further quantitative in vivo studies in vertebrate models are needed to fully characterize its therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation of Diprotin A and other DPP-4 inhibitors in the context of diabetes research and drug development.
References
The Immunomodulatory Landscape of Diprotin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a tripeptide (Ile-Pro-Ile), is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as the cell surface antigen CD26. This enzyme plays a critical role in immune regulation through its ability to cleave N-terminal dipeptides from a variety of bioactive molecules, including chemokines and cytokines. The trifluoroacetate (B77799) (TFA) salt of Diprotin A is a commonly used formulation in research settings. This technical guide provides an in-depth overview of the immunomodulatory effects of Diprotin A TFA, detailing its mechanism of action, impact on immune cell populations, and modulation of key signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate its application in immunology research and drug development.
Core Mechanism of Action: Inhibition of DPP-IV/CD26
This compound exerts its immunomodulatory effects primarily through the competitive inhibition of dipeptidyl peptidase-IV (DPP-IV/CD26). DPP-IV is a serine protease that is widely expressed on the surface of various cell types, including T lymphocytes.[1] Its enzymatic activity involves the cleavage of X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] By binding to the active site of DPP-IV, Diprotin A prevents the degradation of its natural substrates. This leads to the prolonged bioavailability and enhanced signaling of these molecules, which include a number of immunologically important chemokines and cytokines.[1]
In Vitro Inhibitory Activity of Diprotin A
The potency of Diprotin A as a DPP-IV inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). As illustrated in the table below, the reported IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay used.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 1.543 µg/mL | Methanolic extract of Berberis aristata | [3] |
| IC50 | 1.73 µg/mL | Isolated DPP-IV enzyme | [2] |
| IC50 | 0.5 mg/mL | In vitro DPP-IV inhibitory assay | [4] |
Immunomodulatory Effects on Lymphocyte Populations
This compound has been shown to significantly alter the cellularity and composition of lymphocyte populations in both healthy and autoimmune animal models. These effects are largely attributed to the modulation of DPP-IV activity on T lymphocytes, where CD26 is a known marker of T cell activation.
Quantitative Data on Lymphocyte Subsets
The following table summarizes the observed effects of Diprotin A on various immunological parameters in animal studies.
| Animal Model | Treatment Context | Parameter | Observed Effect | Reference |
| Intact Animals | - | Thymus Cellularity | Increased | [5][6] |
| Intact Animals | - | Spleen Cellularity | Increased | [5][6] |
| Intact Animals | - | CD4+ Thymocytes | Increased | [5][6] |
| Intact Animals | - | CD8+ Thymocytes | Increased | [5][6] |
| Intact Animals | - | CD4+CD8+ Thymocytes | Increased | [5][6] |
| Intact Animals | - | CD3+ Splenocytes | Increased | [5][6] |
| Intact Animals | - | Lymph Node Cellularity | Reduced | [5][6] |
| Intact Animals | - | Antibody-Forming Cells (Spleen) | Reduced | [5][6] |
| Experimental Autoimmune Process | Diprotin A Administration | Thymus Cellularity | Reduced | [5][6] |
| Experimental Autoimmune Process | Diprotin A Administration | Antibody-Forming Cells (Spleen) | Reduced | [5][6] |
| Experimental Autoimmune Process | Diprotin A Administration | CD4+ Thymocytes | Reduced | [5][6] |
| Experimental Autoimmune Process | Diprotin A Administration | CD4+CD8+ Thymocytes | Reduced | [5][6] |
| NOD/SCID Mice | Transplant of human CD34+ cells | Engraftment of human cells | >3.4-fold enhancement | [7] |
Modulation of Chemokine and Cytokine Signaling
A key aspect of this compound's immunomodulatory function is its ability to influence chemokine and cytokine signaling pathways. By inhibiting DPP-IV-mediated cleavage, Diprotin A can either enhance or alter the activity of these signaling molecules.
The CXCL12/CXCR4 Signaling Axis
One of the most well-characterized substrates of DPP-IV is the chemokine Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12.[2] DPP-IV cleaves CXCL12, leading to a truncated form with reduced activity. By inhibiting this cleavage, Diprotin A maintains higher levels of active CXCL12, thereby enhancing its signaling through its receptor, CXCR4.[7] This has significant implications for immune cell trafficking and homing.
T-Cell Activation Signaling
CD26 (DPP-IV) is also known to play a role in T-cell activation. While the precise signaling pathway of Diprotin A's modulation of T-cell activation is complex and not fully elucidated, its inhibition of CD26 can influence downstream signaling cascades following T-cell receptor (TCR) engagement.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 value of this compound for DPP-IV.
Materials:
-
This compound
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
Dilute the recombinant human DPP-IV enzyme to the desired working concentration in cold assay buffer.
-
Prepare the DPP-IV substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the diluted this compound solutions and the DPP-IV enzyme solution.
-
Control Wells (100% activity): Add solvent (without this compound) and the DPP-IV enzyme solution.
-
Blank Wells: Add assay buffer only.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the DPP-IV substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of DPP-IV inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Administration in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general guideline for the therapeutic administration of this compound in an EAE mouse model.
Materials:
-
Female C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Sterile PBS (vehicle)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
This compound Treatment:
-
Initiate treatment when mice develop a clinical score of 1-2.
-
Prepare a solution of this compound in sterile PBS.
-
Administer this compound (e.g., 70 µg/kg) or vehicle (PBS) daily via intraperitoneal injection.[1]
-
Continue daily treatment until the end of the experiment (e.g., day 21-28 post-immunization).[1]
-
-
Endpoint Analysis:
-
At the termination of the experiment, collect tissues (e.g., spinal cord, brain) for histopathological analysis of inflammation and demyelination.
-
Spleen and lymph nodes can be collected for flow cytometric analysis of immune cell populations.
-
Blood can be collected for cytokine analysis.
-
Conclusion
This compound is a valuable research tool for investigating the immunomodulatory roles of DPP-IV/CD26. Its ability to prolong the activity of key chemokines and influence lymphocyte populations highlights its potential for modulating immune responses in various pathological contexts, including autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of DPP-IV inhibition. Further in-depth studies are warranted to fully elucidate the complex signaling networks modulated by this compound and to translate these findings into novel immunomodulatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Diprotin A, an Inhibitor of Dipeptidyl Peptidase IV, on Immunological Parameters of Lymphocytes in Intact Animals and Animals with Experimental Autoimmune Process | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Diprotin A, an Inhibitor of Dipeptidyl Peptidase IV, on Immunological Parameters of Lymphocytes in Intact Animals and Animals with Experimental Autoimmune Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Diprotin A TFA in cellular signaling pathways
An In-depth Technical Guide to Diprotin A TFA in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a well-characterized competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2] DPP-IV is a transmembrane glycoprotein (B1211001) and serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1] Its substrates include incretin (B1656795) hormones, chemokines, and neuropeptides, making it a crucial enzyme in glucose homeostasis and immune regulation.[1][3] this compound, the trifluoroacetic acid salt form of Diprotin A, is widely used in research to study the physiological and pathological roles of DPP-IV inhibition. By preventing the degradation of DPP-IV substrates, Diprotin A effectively prolongs their biological activity, thereby modulating multiple downstream cellular signaling pathways.[1][4]
Core Mechanism of Action: DPP-IV Inhibition
Diprotin A functions as a competitive inhibitor by binding to the active site of the DPP-IV enzyme.[1] Its structure, particularly the proline residue, mimics the natural substrates of DPP-IV, allowing it to occupy the active site and prevent the cleavage of endogenous peptides like Glucagon-like peptide-1 (GLP-1) and Stromal Cell-Derived Factor-1α (SDF-1α).[1][5] This inhibition is the primary mechanism through which Diprotin A exerts its effects on various signaling cascades.
Key Modulated Signaling Pathways
By preserving the integrity of DPP-IV substrates, Diprotin A indirectly influences several critical signaling pathways.
The Incretin Pathway: GLP-1 and GIP Signaling
The primary therapeutic application of DPP-IV inhibition is in the management of type 2 diabetes.[1] DPP-IV is responsible for the rapid degradation of incretin hormones, GLP-1 and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut after a meal.[2][6]
-
GLP-1 Signaling: Active GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the glucose-dependent secretion of insulin (B600854).[1][7]
-
GIP Signaling: GIP acts similarly to GLP-1, stimulating insulin secretion from β-cells upon binding to its own receptor. It is also a substrate for DPP-IV.[1][2]
By inhibiting DPP-IV, Diprotin A increases the circulating half-life of active GLP-1 and GIP, enhancing their insulinotropic effects and improving glycemic control.[2][4]
Chemokine Pathway: SDF-1α (CXCL12) / CXCR4 Signaling
DPP-IV/CD26 modulates the activity of the chemokine SDF-1α (CXCL12) by cleaving its N-terminal dipeptide.[1][5] This truncated form of SDF-1α can no longer effectively bind to its receptor, CXCR4, or may act as a competitive antagonist.[1][5] Diprotin A preserves the full-length, active form of SDF-1α, impacting several biological processes:
-
HIV-1 Entry: T-tropic (X4) strains of HIV-1 use the CXCR4 receptor as a co-receptor to enter T-cells.[5] The natural ligand, SDF-1α, can competitively block this interaction, thus inhibiting viral entry. By preventing SDF-1α degradation, Diprotin A maintains this natural anti-HIV-1 activity.[5]
-
Hematopoietic Stem Cell (HSC) Homing: The SDF-1α/CXCR4 axis is crucial for the trafficking and homing of HSCs to the bone marrow.[8] Inhibition of CD26 by Diprotin A has been shown to enhance the engraftment of human HSCs in mice, a significant finding for transplantation medicine.[8]
-
Vascular Permeability: In some contexts, such as diabetic retinopathy models, Diprotin A has been shown to induce vascular leakage by augmenting the SDF-1α/CXCR4 signaling pathway, which leads to the phosphorylation of Src and VE-cadherin and the disruption of endothelial cell junctions.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and History of Diprotin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a well-characterized competitive inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. This document provides a comprehensive overview of the discovery, history, and biochemical properties of Diprotin A. It includes a detailed analysis of its mechanism of action, quantitative inhibition data, and its effects on key physiological signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the characterization of Diprotin A's activity, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
Diprotin A was first reported in 1984 by Hamao Umezawa and his colleagues in a paper titled "Diprotins A and B, inhibitors of dipeptidyl aminopeptidase (B13392206) IV, produced by bacteria".[1] The researchers isolated Diprotin A and a related compound, Diprotin B (Val-Pro-Leu), from the culture broth of Bacillus cereus BMF 657-RF1.[2] The discovery was part of a broader screening effort for microbial products with enzyme-inhibiting activities.
The initial isolation and purification process, as described by Umezawa et al., involved a multi-step procedure:
-
Fermentation: Culturing of Bacillus cereus in a suitable medium to allow for the production of Diprotins.
-
Adsorption and Elution: The culture filtrate was passed through a column of Amberlite XAD-2 resin, and the active compounds were eluted with methanol.
-
Solvent Extraction: The eluate was concentrated and then subjected to solvent extraction with n-butanol.
-
Chromatography: The butanol extract was further purified using a series of chromatographic techniques, including silica (B1680970) gel and Sephadex LH-20 column chromatography, to yield purified Diprotin A.
The structure of Diprotin A was elucidated as Ile-Pro-Ile through amino acid analysis and mass spectrometry.[1] This discovery was significant as it provided a new tool for studying the function of DPP-IV and laid the groundwork for the development of other DPP-IV inhibitors.
Biochemical Properties and Mechanism of Action
Diprotin A is a tripeptide with the chemical formula C₁₇H₃₁N₃O₄ and a molecular weight of 341.45 g/mol . Its structure, particularly the N-terminal Isoleucyl-Prolyl sequence, allows it to act as a competitive inhibitor of DPP-IV.
DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. By binding to the active site of DPP-IV, Diprotin A prevents the enzyme from accessing and cleaving its natural substrates. Interestingly, further studies have revealed that Diprotin A is not just a simple competitive inhibitor but also a very slowly hydrolyzed substrate of DPP-IV.[3][4] This prolonged residence time in the active site effectively blocks the enzyme's activity towards other substrates.
Quantitative Inhibition Data
The inhibitory potency of Diprotin A against DPP-IV is typically quantified by its half-maximal inhibitory concentration (IC50). The reported IC50 values for Diprotin A vary across the literature, likely due to differences in experimental conditions such as the source of the DPP-IV enzyme, the substrate used, and the specific assay protocol. The following table summarizes some of the reported IC50 values and the experimental contexts.
| Reported IC50 Value | Molar Concentration (µM) | Enzyme Source | Substrate | Reference |
| 1.1 µg/mL | ~3.22 µM | Not Specified | Not Specified | [5] |
| 1.73 µg/mL | ~5.07 µM | Not Specified | Not Specified | [6] |
| 24.7 µM | 24.7 µM | Bacillus cereus culture | Not Specified | [7] |
| 0.5 mg/mL | ~1464 µM | Human DPP-IV | Not Specified | [7] |
| 29.86 µg/mL | ~87.45 µM | Not Specified | Not Specified | [8] |
Key Signaling Pathways Modulated by Diprotin A
By inhibiting DPP-IV, Diprotin A indirectly modulates several critical signaling pathways by preserving the integrity of DPP-IV substrates. The two most well-studied pathways are the incretin (B1656795) (GLP-1) pathway and the SDF-1α/CXCL12 pathway.
The Incretin (GLP-1) Signaling Pathway
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. It stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. DPP-IV is the primary enzyme responsible for the rapid inactivation of GLP-1 in vivo. By inhibiting DPP-IV, Diprotin A prolongs the half-life of active GLP-1, thereby enhancing its beneficial effects on blood glucose control.
The SDF-1α/CXCL12 Signaling Pathway
Stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is a chemokine that plays a critical role in cell trafficking and immune responses, including the homing of hematopoietic stem cells to the bone marrow.[9] DPP-IV can cleave SDF-1α, modulating its activity.[9] By inhibiting DPP-IV, Diprotin A preserves the intact, fully active form of SDF-1α, thereby enhancing its signaling through its receptor, CXCR4.[10] This has implications for stem cell mobilization and engraftment, as well as for processes like angiogenesis and inflammation.[10] However, it is noteworthy that Diprotin A-induced augmentation of the SDF-1α/CXCR4 pathway has also been shown to increase vascular permeability.[10]
Experimental Protocols
The following are detailed methodologies for key experiments involving Diprotin A.
In Vitro DPP-IV Inhibitory Activity Assay (Fluorometric Method)
This protocol describes a common method for determining the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.[6]
Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Diprotin A (or other test inhibitors)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Diprotin A in a suitable solvent (e.g., DMSO or assay buffer).
-
Create a serial dilution of Diprotin A in the assay buffer to obtain a range of concentrations for testing.
-
Dilute the human recombinant DPP-IV enzyme in cold assay buffer to the desired working concentration. Keep the enzyme solution on ice.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add the DPP-IV enzyme solution and the same volume of solvent used for the inhibitor.
-
Inhibitor wells: Add the DPP-IV enzyme solution and the desired concentrations of Diprotin A.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each Diprotin A concentration relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Diprotins A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. content.abcam.com [content.abcam.com]
Diprotin A TFA: A Technical Guide for Basic Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a tripeptide (Ile-Pro-Ile), is a potent and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. Its trifluoroacetate (B77799) (TFA) salt is commonly utilized in research settings for its stability and solubility. By reversibly binding to the active site of DPP-IV, Diprotin A prevents the degradation of numerous physiological substrates, most notably the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1) and the chemokine Stromal Cell-Derived Factor-1α (SDF-1α). This inhibitory action modulates key signaling pathways involved in glucose homeostasis, immune regulation, and cell migration. This technical guide provides a comprehensive overview of Diprotin A TFA, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate its application in basic research.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV/CD26) is a transmembrane glycoprotein (B1211001) with serine protease activity that is widely expressed on the surface of various cell types. It plays a crucial role in numerous physiological processes by cleaving N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue in the penultimate position. The substrates of DPP-IV include incretin hormones, chemokines, and neuropeptides, making it a significant target for therapeutic intervention in various diseases, including type 2 diabetes, autoimmune disorders, and cancer.
Diprotin A (Ile-Pro-Ile) acts as a competitive inhibitor of DPP-IV.[1] Its structure allows it to bind to the active site of the enzyme, thereby preventing the cleavage of its natural substrates.[1] The trifluoroacetate (TFA) salt of Diprotin A is a commonly used formulation in research due to its high purity and ease of handling. This guide will delve into the technical aspects of using this compound in basic research, with a focus on its effects on GLP-1 and SDF-1α signaling pathways.
Mechanism of Action
Diprotin A competitively inhibits DPP-IV by binding to its catalytic site. This prevents the enzymatic cleavage of key peptide hormones and chemokines, thereby prolonging their biological activity.[1]
Potentiation of GLP-1 Signaling
Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone released from the gut in response to food intake. It plays a vital role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[2][3] DPP-IV rapidly inactivates GLP-1 by cleaving its N-terminal dipeptide.[4] By inhibiting DPP-IV, Diprotin A increases the circulating half-life of active GLP-1, leading to enhanced incretin signaling and improved glycemic control.[2][3]
Modulation of SDF-1α/CXCR4 Signaling
Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12) is a chemokine that regulates cell trafficking and homing, particularly of hematopoietic stem cells, by binding to its receptor, CXCR4.[5][6] DPP-IV cleaves the N-terminal dipeptide of SDF-1α, which can attenuate its signaling through CXCR4.[7][8] Inhibition of DPP-IV by Diprotin A preserves the intact, fully active form of SDF-1α, thereby enhancing its chemotactic effects and promoting processes like stem cell engraftment.[9][10]
Quantitative Data
The inhibitory potency of this compound against DPP-IV is typically quantified by its half-maximal inhibitory concentration (IC50). The in vivo efficacy is demonstrated through various functional assays.
| Parameter | Value | Experimental System | Reference |
| IC50 | 1.73 µg/mL | Isolated DPP-IV enzyme | [1] |
| IC50 | 3.8 µM | Isolated DPP-IV enzyme | [1] |
| IC50 | 4.5 µM | Isolated DPP-IV enzyme | [11] |
| IC50 | 0.5 mg/mL | In vitro DPP-IV inhibitory assay | [12] |
| IC50 | 29.86 µg/mL | In vitro DPP-IV inhibitory assay | [13] |
| Application | Animal Model | This compound Dosage | Key Findings | Reference |
| Hematopoietic Stem Cell Engraftment | NOD/SCID Mice | ≥2 µmol at transplant | >3.4-fold enhancement of human mobilized CD34+ peripheral blood cell engraftment.[9] | [9] |
| Diabetic Retinopathy | Streptozotocin-induced diabetic C57/BL6 mice | 70 µg/kg, twice daily for 7 days (intraperitoneal) | Increased phosphorylation of Src and VE-cadherin, aggravating vascular leakage.[1] | [11] |
| Glucose Homeostasis | Drosophila | Fed in diet | Significantly reduced hemolymph glucose levels.[14] | [14] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the IC50 value of this compound for DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Create a series of dilutions of this compound to be tested.
-
Dilute the DPP-IV enzyme to the desired working concentration in cold assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and vehicle (assay buffer).
-
Inhibitor wells: Add DPP-IV enzyme solution and the various concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[1]
-
Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
In Vitro Cell Migration Assay (Boyden Chamber)
This protocol describes how to assess the effect of this compound on SDF-1α-induced cell migration.
Materials:
-
Cell line of interest (e.g., lymphocytes, cancer cells) expressing CXCR4
-
Chemotaxis chamber (e.g., Transwell® inserts)
-
Recombinant human SDF-1α
-
This compound
-
Cell culture medium
-
Staining and quantification reagents (e.g., Calcein AM or Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency and then starve them in serum-free medium for several hours before the assay.
-
Assay Setup:
-
Place the Transwell® inserts into the wells of a 24-well plate.
-
In the lower chamber, add medium containing the chemoattractant (SDF-1α). For control wells, add medium without SDF-1α.
-
In some conditions, add this compound to the lower chamber with SDF-1α to assess its protective effect on the chemokine.
-
Resuspend the starved cells in serum-free medium. In some conditions, pre-incubate the cells with this compound to assess its direct effect on the cells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (typically 4-24 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet).
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
Alternatively, pre-label the cells with a fluorescent dye (e.g., Calcein AM) and measure the fluorescence of the migrated cells in the lower chamber.[15]
-
-
Data Analysis: Compare the number of migrated cells in the presence and absence of SDF-1α and this compound.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol details the procedure to evaluate the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
This compound
-
Glucose solution
-
Vehicle (e.g., sterile saline)
-
Blood glucose monitoring system
Procedure:
-
Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water.[3]
-
This compound Administration: Administer this compound (or vehicle for the control group) via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the glucose challenge (e.g., 30 minutes).[3]
-
Baseline Glucose Measurement: At time 0, take a baseline blood sample from the tail vein and measure the blood glucose concentration.[3]
-
Glucose Challenge: Immediately after the baseline measurement, administer a glucose solution orally via gavage.[3]
-
Serial Blood Sampling: Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3]
-
Blood Glucose Measurement: Measure the blood glucose concentration for each sample.
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the control and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[3]
-
Signaling Pathways and Experimental Workflows
Applications in Basic Research
This compound is a versatile tool for investigating the physiological and pathological roles of DPP-IV and its substrates.
-
Diabetes and Metabolism: It is widely used to study the incretin system and its role in glucose homeostasis. Researchers can use this compound to potentiate endogenous GLP-1 levels and examine the downstream effects on insulin secretion, glucose tolerance, and pancreatic beta-cell function.[3][12]
-
Immunology and Inflammation: DPP-IV (CD26) is expressed on immune cells and modulates the activity of various chemokines and cytokines. This compound can be employed to investigate the role of DPP-IV in immune cell trafficking, activation, and inflammatory responses.
-
Stem Cell Biology: By preventing the degradation of SDF-1α, this compound can be used to study and enhance the homing and engraftment of hematopoietic stem cells and other progenitor cells in transplantation models.[9][10]
-
Cancer Research: The SDF-1α/CXCR4 axis is implicated in cancer cell migration and metastasis. This compound can be utilized to explore the role of DPP-IV in modulating this pathway and its impact on tumor progression.[8]
Conclusion
This compound is an invaluable tool for basic research, providing a specific and potent means to inhibit DPP-IV activity. Its ability to modulate the critical signaling pathways of GLP-1 and SDF-1α makes it highly relevant for studies in diabetes, immunology, stem cell biology, and cancer. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in a variety of research applications, ultimately contributing to a deeper understanding of the multifaceted roles of DPP-IV in health and disease. Researchers should note that as a peptide-based inhibitor, Diprotin A has a relatively short in vivo half-life, which may necessitate specific experimental designs for prolonged studies.[16] The trifluoroacetate counter-ion is generally considered to have minimal biological effects at the concentrations typically used in in vitro and in vivo experiments, but researchers should be aware of potential, though rare, off-target effects.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-HIV-1 and chemotactic activities of human stromal cell-derived factor 1α (SDF-1α) and SDF-1β are abolished by CD26/dipeptidyl peptidase IV-mediated cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. genscript.com [genscript.com]
- 18. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Diprotin A TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diprotin A trifluoroacetate (B77799) (TFA), a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). It covers the chemical structure, physicochemical properties, and mechanism of action of Diprotin A, with a focus on its role in modulating key signaling pathways. Detailed experimental protocols are provided for the synthesis, in vitro activity assessment, and analysis of its effects on cellular signaling cascades.
Core Structure and Properties of Diprotin A TFA
Diprotin A is a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile).[1][2] The trifluoroacetate salt form, this compound, is commonly used in research settings.
Chemical Structure
The chemical structure of Diprotin A consists of three amino acids linked by peptide bonds. The presence of the proline residue is a key feature for its interaction with the active site of DPP-IV.[2]
IUPAC Name: (2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid trifluoroacetate[3]
Physicochemical Properties
A summary of the key physicochemical properties of Diprotin A and its TFA salt is presented in Table 1.
| Property | Diprotin A | This compound | Reference(s) |
| Molecular Formula | C₁₇H₃₁N₃O₄ | C₁₉H₃₂F₃N₃O₆ | [4][5] |
| Molecular Weight | 341.45 g/mol | 455.47 g/mol | [4][5] |
| CAS Number | 90614-48-5 | 209248-71-5 | [4][5] |
| Appearance | White to off-white solid | White to off-white solid | [6] |
| Purity | ≥98% | ≥98% | [2][4] |
| Solubility | Soluble in water (≥ 100 mg/mL), DMSO (~25 mg/mL), Ethanol (~10 mg/mL) | Soluble in water (≥ 77.5 mg/mL) | [6][7] |
| Storage | Store at -20°C | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][6] |
Mechanism of Action: DPP-IV Inhibition
Diprotin A acts as a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2][8]
The Incretin (B1656795) Pathway
The primary therapeutic implication of DPP-IV inhibition is the potentiation of the incretin pathway. DPP-IV is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8] By inhibiting DPP-IV, Diprotin A prevents the inactivation of these hormones, leading to:
-
Increased glucose-dependent insulin (B600854) secretion.
-
Suppressed glucagon (B607659) release.
-
Improved glycemic control.
Caption: Diprotin A inhibits DPP-IV, preventing incretin degradation and enhancing insulin secretion.
SDF-1α/CXCR4/Src/VE-cadherin Signaling Pathway
Recent studies have shown that Diprotin A can influence vascular permeability by augmenting the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[6] This can lead to the phosphorylation of VE-cadherin, a key component of endothelial cell-to-cell junctions, resulting in increased vascular leakage.[6][9]
Caption: Diprotin A enhances the SDF-1α pathway, leading to increased vascular permeability.
Quantitative Biological Activity
The inhibitory potency of Diprotin A against DPP-IV is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions.
| Parameter | Reported Value(s) | Notes | Reference(s) |
| IC50 | 1.543 µg/mL | Methanolic extract of Berberis aristata | [1] |
| 3.5 µM | Competitive inhibition | [2] | |
| 0.5 mg/mL | In vitro investigation | [4] | |
| 1.73 µg/mL | DPP-IV reference inhibitor | [10] |
Experimental Protocols
Synthesis of Diprotin A (Ile-Pro-Ile) via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the synthesis of the tripeptide Ile-Pro-Ile using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the isoleucine on the resin by treating with 20% piperidine in DMF.
-
Proline Coupling: Activate Fmoc-Pro-OH with DIC and HOBt in DMF and couple it to the deprotected isoleucine on the resin.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added proline.
-
Isoleucine Coupling: Activate Fmoc-Ile-OH with DIC and HOBt in DMF and couple it to the deprotected proline.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the solid-phase synthesis of the tripeptide Ile-Pro-Ile.
In Vitro DPP-IV Inhibition Assay
This fluorometric assay determines the IC50 value of Diprotin A.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme to wells containing either buffer (control) or different concentrations of Diprotin A.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at 360 nm and emission at 460 nm.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition compared to the control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of VE-cadherin Phosphorylation
This protocol details the investigation of Diprotin A's effect on the phosphorylation of VE-cadherin in human endothelial cells.[9]
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
This compound
-
CXCR4 antagonist (e.g., AMD3100)
-
Src family kinase inhibitor (e.g., PP2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VE-cadherin (Tyr731), anti-total-VE-cadherin, anti-phospho-Src (Tyr416), anti-total-Src
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture human endothelial cells to confluence.
-
Treat cells with Diprotin A (e.g., 100 µM for 30 minutes). For inhibitor studies, pre-treat with a CXCR4 antagonist or Src inhibitor.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Endothelial Cell Permeability Assay
This transwell assay measures the effect of Diprotin A on endothelial barrier function.
Materials:
-
Human endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
FITC-Dextran (e.g., 40 kDa)
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the transwell inserts and culture to form a confluent monolayer.
-
Treat the cell monolayer with Diprotin A for a specified time (e.g., 60 minutes).
-
Add FITC-Dextran to the upper chamber of the transwell.
-
After a defined period (e.g., 20 minutes), collect samples from the lower chamber.
-
Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
An increase in fluorescence in the lower chamber indicates increased permeability.
Caption: A typical workflow for assessing endothelial permeability using a transwell assay.
Conclusion
This compound is a valuable research tool for studying the roles of DPP-IV in various physiological and pathological processes. Its well-characterized inhibitory activity against DPP-IV makes it a standard for in vitro assays. Furthermore, its effects on the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway highlight its potential to influence vascular biology. The detailed protocols provided in this guide offer a foundation for researchers to investigate the multifaceted actions of Diprotin A and other DPP-IV inhibitors.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid Phase Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Src-Mediated Phosphorylation of Dynamin and Cortactin Regulates the “Constitutive” Endocytosis of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
Diprotin A TFA: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a widely recognized competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. This technical guide provides a detailed overview of the biological activity of Diprotin A trifluoroacetate (B77799) (TFA), its mechanism of action, and its effects on key signaling pathways. The document includes quantitative data on its inhibitory potency, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Dipeptidyl Peptidase IV (DPP-IV/CD26) is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase.[1] It plays a pivotal role in various physiological processes, including glucose homeostasis and immune regulation, by cleaving N-terminal dipeptides from a range of polypeptide substrates, particularly those with a proline or alanine (B10760859) residue at the penultimate position.[1] The trifluoroacetate salt of Diprotin A is a common formulation used in research settings.
Diprotin A's primary biological activity stems from its potent and competitive inhibition of DPP-IV.[1] This inhibition prevents the degradation of key physiological substrates, thereby prolonging their bioavailability and downstream effects. Notably, Diprotin A also exhibits a complex interaction with DPP-IV, acting as a very slowly hydrolyzed substrate, which contributes to its inhibitory mechanism by occupying the enzyme's active site.[2]
Physicochemical Properties of Diprotin A TFA
| Property | Value |
| Molecular Formula | C₁₉H₃₂F₃N₃O₆ |
| Molecular Weight | 455.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 77.5 mg/mL), DMSO, and ethanol.[1] |
| Storage | Store powder at -20°C or -80°C, sealed and away from moisture.[1] |
Mechanism of Action
Diprotin A functions as a competitive inhibitor by binding to the active site of the DPP-IV enzyme.[1] Its structure, particularly the proline residue, mimics the natural substrates of DPP-IV, allowing for high-affinity binding that blocks the access of endogenous substrates.[1] This competitive inhibition is the primary mechanism through which Diprotin A exerts its biological effects.
Quantitative Inhibition Data
The inhibitory potency of Diprotin A against DPP-IV is commonly quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the experimental conditions.
| Parameter | Reported Value(s) | Enzyme Source | Substrate |
| IC₅₀ | 1.73 µg/mL[1] | Human recombinant DPP-IV | Gly-Pro-AMC |
| 29.86 µg/mL[3] | Not Specified | Not Specified | |
| 0.5 mg/mL[4] | Human DPP-IV | Gly-Pro-4-methoxy-β-naphthylamide | |
| 24.7 µM[5] | Not Specified | Not Specified | |
| 1.543 µg/ml[6] | Not Specified | Gly-pro-p-nitroanilide | |
| Kᵢ | 3.8 µM[1] | Not Specified | Not Specified |
Key Biological Activities and Signaling Pathways
Regulation of Glucose Homeostasis: The Incretin (B1656795) Pathway
One of the most well-characterized roles of DPP-IV is the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released in response to food intake and stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By inhibiting DPP-IV, Diprotin A prevents the degradation of GLP-1 and GIP, leading to their increased circulation and prolonged action. This enhances insulin secretion, suppresses glucagon (B607659) release, and ultimately contributes to lower blood glucose levels.
Immunomodulation and Stem Cell Trafficking: The SDF-1α/CXCR4 Axis
DPP-IV is also known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1α (SDF-1α), also known as CXCL12. SDF-1α and its receptor, CXCR4, play a crucial role in immune cell trafficking, hematopoiesis, and stem cell homing. By inhibiting DPP-IV, Diprotin A prevents the degradation of SDF-1α, thereby enhancing its signaling through the CXCR4 receptor. This can lead to increased mobilization and recruitment of progenitor cells to sites of injury and has implications for tissue repair and immunomodulatory processes.
Vascular Permeability: VE-Cadherin Phosphorylation
Recent studies have shown that Diprotin A can induce an increase in vascular permeability.[7] This effect is mediated through the enhanced SDF-1α/CXCR4 signaling, which leads to the activation of Src kinase. Activated Src then phosphorylates Vascular Endothelial (VE)-cadherin at specific tyrosine residues (e.g., Tyr731).[8] This phosphorylation event can disrupt endothelial cell-to-cell junctions, leading to increased vascular leakage. Interestingly, under hypoxic conditions, Diprotin A has shown a protective effect on the endothelial barrier by inhibiting the cleavage of β-catenin.[8]
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory activity of Diprotin A against DPP-IV using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Diprotin A in assay buffer. Create a serial dilution to test a range of concentrations.
-
Dilute the human recombinant DPP-IV stock solution in cold assay buffer to the desired working concentration.
-
Prepare a working solution of Gly-Pro-AMC in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and an equal volume of the solvent used for the inhibitor (e.g., assay buffer).
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentrations of Diprotin A.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow Diprotin A to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each Diprotin A concentration relative to the control wells.
-
Plot the % inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis for VE-Cadherin and Src Phosphorylation
This protocol describes the methodology to quantify the levels of phosphorylated VE-cadherin and Src in response to Diprotin A treatment in endothelial cells.[8]
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture reagents
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VE-cadherin (Tyr731), anti-VE-cadherin, anti-phospho-Src (Tyr416), anti-Src, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture human endothelial cells to near confluence. Treat the cells with Diprotin A at the desired concentration and for the specified duration. Include untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a valuable research tool for studying the biological functions of Dipeptidyl Peptidase IV. Its potent and competitive inhibition of DPP-IV leads to the modulation of critical signaling pathways involved in glucose metabolism, immunology, and vascular biology. A thorough understanding of its mechanism of action, inhibitory potency, and effects on cellular signaling, as outlined in this guide, is essential for researchers and drug development professionals working in these fields. The provided protocols offer a foundation for the consistent and reliable investigation of Diprotin A's biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [guidechem.com]
- 4. Diprotin A | DPP-4 | TargetMol [targetmol.com]
- 5. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
Methodological & Application
Application Notes and Protocols for Diprotin A TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Diprotin A trifluoroacetate (B77799) (TFA) in various cell culture applications. Diprotin A is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. This enzyme plays a crucial role in a variety of physiological processes by cleaving N-terminal dipeptides from several chemokines, cytokines, and peptide hormones.
Mechanism of Action
Diprotin A (Ile-Pro-Ile) competitively inhibits the serine protease activity of DPP-IV.[1][2] By blocking DPP-IV, Diprotin A prevents the inactivation of its substrates, thereby prolonging their biological effects. One of the key substrates of DPP-IV is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12).[3] The inhibition of SDF-1α degradation by Diprotin A enhances the signaling through its receptor, CXCR4, which is pivotal in stem cell homing, migration, and engraftment.[3]
Data Summary
Solubility and Storage
Proper handling and storage of Diprotin A TFA are critical for maintaining its activity.
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in water (≥ 77.5 mg/mL), DMSO (approx. 25 mg/mL), and ethanol (B145695) (approx. 10 mg/mL). | [4][5] |
| Stock Solution Preparation | For aqueous stock solutions, dissolve in water and sterilize by filtering through a 0.22 µm filter. For organic stock solutions, use DMSO or ethanol. It is recommended to purge the solvent with an inert gas before dissolving the compound. | [4][5] |
| Storage of Solid | Store at -20°C for up to 4 years. | [4] |
| Storage of Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day. | [4][5] |
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) of Diprotin A for DPP-IV can vary depending on the assay conditions.
| IC50 Value | Assay Conditions | Source(s) |
| 1.1 µg/mL | Not specified | [1] |
| 0.5 mg/mL | In vitro DPP-IV inhibition assay | [6] |
| 1.543 µg/mL | DPP-IV inhibition in methanolic extract of Berberis aristata | [7] |
| 24.7 µM | Not specified | [8] |
| 5.07 µM | Not specified | [8] |
| 87.45 µM | Not specified | [8] |
| 1464.5 µM | From 0.5 mg/mL | [8] |
Recommended Working Concentrations in Cell Culture
The optimal concentration of this compound depends on the cell type and the specific application. A typical starting range is 10-100 µM.[9]
| Application | Cell Type | Concentration | Incubation Time | Observed Effect | Source(s) |
| Inhibition of GLP-1 Degradation | BRIN-BD11 rat pancreatic β-cells | 25 µM | Not specified | Improved function of insulin-secreting cells | [1][10] |
| Enhanced Chemotaxis | Murine embryonic stem cells | 5 mg/mL | Pre-incubation | Enhanced chemotaxis towards SDF-1α | [1][10] |
| Increased Stem Cell Engraftment | CD34+ human umbilical cord blood cells | 5 mM | Pre-incubation prior to injection | Increased engraftment in NOD/SCID mice | [1][10] |
| Phosphorylation of Src and VE-cadherin | Human endothelial cells (hECs) | 100 µM | 30 minutes | Induced phosphorylation of Src (Tyr416) and VE-cadherin (Tyr731) | [11] |
| Alleviation of Hypoxia-induced VE-cadherin disruption | Human umbilical vein endothelial cells (HUVECs) | 100 µM | 24 hours | Suppressed β-catenin cleavage and maintained adherens junctions | [12] |
Signaling Pathways
Diprotin A modulates key signaling pathways by preventing the degradation of DPP-IV substrates.
SDF-1α/CXCR4/Src/VE-cadherin Signaling Pathway
In endothelial cells, Diprotin A-mediated inhibition of DPP-IV leads to an accumulation of SDF-1α. This enhances signaling through the CXCR4 receptor, leading to the activation of Src kinase. Activated Src then phosphorylates VE-cadherin, a key component of adherens junctions, which can lead to an increase in vascular permeability.[5][13]
Protection of VE-cadherin via β-catenin under Hypoxia
Interestingly, under hypoxic conditions, Diprotin A has been shown to have a protective effect on the endothelial barrier.[12] It can reduce the disruption of VE-cadherin by inhibiting the cleavage of β-catenin, a crucial component of adherens junctions.[12][14]
Experimental Protocols
General Workflow for Cell Culture Experiments
The following diagram outlines a general workflow for treating cells with this compound.
Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on DPP-IV activity using a fluorometric assay.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Create a serial dilution of this compound in Assay Buffer to generate a range of concentrations for IC50 determination.
-
Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay:
-
Add 50 µL of the diluted this compound solutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Continue to read the fluorescence every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Stem Cell Chemotaxis Assay
This protocol is designed to assess the effect of this compound on the migration of stem cells towards an SDF-1α gradient.
Materials:
-
Stem cells (e.g., murine embryonic stem cells or CD34+ human cells)
-
This compound
-
Recombinant SDF-1α
-
Transwell inserts (with appropriate pore size)
-
Serum-free cell culture medium
-
Staining solution (e.g., DAPI)
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Add serum-free medium containing SDF-1α to the lower chamber of the Transwell plate.
-
Add serum-free medium without SDF-1α to the lower chamber for the negative control.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 4-24 hours).
-
-
Analysis:
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., DAPI).
-
Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Compare the number of migrated cells in the this compound-treated group to the control group.
-
Important Considerations: The Effect of the TFA Counter-ion
Diprotin A is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in HPLC. It is crucial to be aware that the TFA counter-ion itself can have biological effects, potentially confounding experimental results.
-
TFA can be cytotoxic: Studies have shown that TFA can inhibit cell proliferation and induce cell death in various cell lines, with cytotoxic effects observed at concentrations as low as 10⁻⁸ to 10⁻⁷ M in some cases.[15][16]
-
Control for TFA effects: To distinguish the biological activity of Diprotin A from the effects of the TFA salt, it is essential to include a "TFA control" in your experiments. This involves treating cells with the same concentration of TFA that is present in your this compound working solution, but without the peptide.
-
Alternatives to TFA salts: If TFA is found to interfere with your experiments, consider obtaining Diprotin A as a hydrochloride (HCl) or acetate (B1210297) salt, or performing a salt exchange procedure.
By carefully considering the experimental design, including appropriate controls for the TFA counter-ion, researchers can confidently utilize this compound to investigate the roles of DPP-IV in various biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Studies with Diprotin A TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Diprotin A trifluoroacetate (B77799) (TFA) in in vivo research. Diprotin A is a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in the degradation of incretins like glucagon-like peptide-1 (GLP-1).[1] Its ability to inhibit DPP-IV makes it a valuable tool for studying glucose metabolism, immune responses, and stem cell biology.
Data Presentation: In Vivo Dosage and Administration
The following table summarizes key quantitative data from various in vivo studies that have utilized Diprotin A, offering a comparative overview of dosages and experimental designs.
| Animal Model | Diprotin A Concentration/Dosage | Administration Route | Treatment Duration | Key Findings |
| Streptozotocin-induced diabetic retinopathy in C57/BL6 mice | 70 μg/kg | Intraperitoneal (IP) injection | Twice daily for 7 days | Increased phosphorylation of Src and VE-cadherin, aggravating vascular leakage in the retina.[1][2] |
| Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice | ≥2 micromol | Injection (route not specified, likely intravenous or intraperitoneal) | At the time of transplant | Enhanced engraftment of human mobilized CD34+ peripheral blood cells by over 3.4-fold.[1][3] |
| Wistar rats (postnatal) | 2 mg/kg | Intraperitoneal (IP) injection | First postnatal week | Induced a mixed anxiety-depressive state.[1] |
Mechanism of Action
Diprotin A primarily functions by inhibiting DPP-IV, which is also known as CD26.[4] This inhibition prevents the breakdown of several key signaling peptides, leading to various physiological effects.
Incretin-Dependent Pathway
The most well-characterized mechanism of Diprotin A is its role in the incretin (B1656795) signaling pathway. By inhibiting DPP-IV, Diprotin A prevents the degradation of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4][5] This leads to prolonged activity of these hormones, resulting in enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[5]
Diprotin A's inhibition of DPP-IV enhances incretin signaling.
SDF-1/CXCR4 Signaling Axis
Diprotin A also modulates the SDF-1/CXCR4 signaling axis, which is crucial for stem cell trafficking.[4] DPP-IV can cleave and inactivate stromal cell-derived factor-1 (SDF-1), a chemokine that guides stem cells to their niches.[3][4] By inhibiting DPP-IV, Diprotin A increases the local concentration of active SDF-1, thereby enhancing the homing and engraftment of stem cells.[3][4]
Diprotin A enhances stem cell homing by modulating SDF-1/CXCR4 signaling.
Experimental Protocols
Preparation of Diprotin A TFA Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Bring the lyophilized this compound to room temperature before opening.
-
Calculate the required amount of this compound based on the desired final concentration and injection volume. For example, for a 70 μg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 17.5 µg/mL.[1]
-
Reconstitute the powder in sterile saline or PBS to the desired concentration. Diprotin A is soluble in water up to 100 mM and in PBS (pH 7.2) at approximately 10 mg/ml.[6] For higher concentrations, a stock solution can be prepared in DMSO, followed by dilution in an aqueous buffer.[4][6]
-
Vortex gently until the powder is completely dissolved.
-
It is recommended to prepare the solution fresh on the day of the experiment.[4] Aqueous solutions should not be stored for more than one day.[6]
In Vivo Study in a Diabetic Retinopathy Mouse Model
This protocol is based on a study investigating the effects of Diprotin A on vascular leakage in the retina of diabetic mice.[1][2]
Materials:
-
C57/BL6 mice
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer
-
This compound solution
-
Anesthesia
-
Evans blue dye (for vascular leakage assessment)
-
Western blot analysis reagents
Protocol:
-
Induction of Diabetes: Induce diabetes in C57/BL6 mice with a single intraperitoneal injection of STZ dissolved in citrate buffer.[1] Monitor blood glucose levels to confirm the diabetic state.
-
Diprotin A Administration: Once diabetes is established, begin treatment with Diprotin A. Administer 70 μg/kg of Diprotin A via intraperitoneal injection twice daily for 7 days.[1][2]
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Enucleate the eyes and isolate the retinas.
-
Assess vascular leakage using a method such as the Evans blue dye extravasation assay.[1]
-
Perform Western blot analysis on retinal lysates to measure the phosphorylation levels of Src and VE-cadherin.[1][2]
-
Workflow for studying Diprotin A's effect on diabetic retinopathy.
In Vivo Study in a Hematopoietic Stem Cell Engraftment Mouse Model
This protocol is based on a study evaluating the effect of Diprotin A on the engraftment of human hematopoietic stem cells in immunodeficient mice.[1][3]
Materials:
-
NOD/SCID mice
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Human G-CSF mobilized CD34+ peripheral blood cells (PBCs)
-
This compound solution
-
Flow cytometry reagents (e.g., anti-human CD45 antibody)
Protocol:
-
Recipient Preparation: Sublethally irradiate NOD/SCID mice to ablate the native hematopoietic system.[1]
-
Transplantation and Diprotin A Administration:
-
Outcome Assessment:
Important Considerations
-
Short Half-Life: Diprotin A has a very short in vivo half-life.[4] Studies in mice have shown that its inhibitory effect on serum DPP-IV is transient, diminishing significantly by 12 hours post-administration.[4][5] This necessitates frequent administration to maintain significant DPP-IV inhibition.[4]
-
TFA Salt: Diprotin A is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of peptide synthesis and purification.[7][8] Residual TFA can have biological effects, including inhibiting or promoting cell growth, and may elicit an antibody response.[7][8] For sensitive in vivo experiments, it may be advisable to use a TFA-free form of Diprotin A or to perform a salt exchange to a more biologically compatible counter-ion like hydrochloride.[7][8]
-
Solubility and Stability: While Diprotin A is soluble in aqueous buffers, it is recommended to prepare solutions fresh daily.[4][6] For long-term storage, stock solutions can be prepared in organic solvents like DMSO and stored at -80°C.[4] When using organic solvents, ensure the final concentration in the injection volume is low and consistent across all experimental animals.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diprotin A infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. genscript.com [genscript.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Diprotin A TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides, particularly those with proline or alanine (B10760859) in the penultimate position. A key substrate of DPP-IV is the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), which is vital for glucose homeostasis. By inhibiting DPP-IV, Diprotin A prevents the degradation of GLP-1 and other substrates, thereby modulating signaling pathways involved in metabolism, immune response, and vascular function.[1] The trifluoroacetate (B77799) (TFA) salt of Diprotin A is a common formulation used in research.
This document provides a comprehensive guide to determining the optimal concentration of Diprotin A TFA for experimental use. It includes a summary of reported effective concentrations, detailed protocols for performing dose-response experiments, and diagrams of relevant signaling pathways.
Data Presentation: Reported Effective Concentrations of Diprotin A
The optimal concentration of this compound is highly dependent on the specific experimental system, including the cell type, assay conditions, and the biological endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to determine the optimal concentration for each specific application. The following table summarizes previously reported effective concentrations and IC50 values to serve as a starting point for experimental design.
| Parameter | Value | Experimental System | Notes | Reference |
| IC50 | 1.73 µg/mL | Not specified | The half-maximal inhibitory concentration. | [1] |
| Ki | 3.8 µM | Not specified | The inhibition constant for a competitive inhibitor. | [1] |
| IC50 | 0.5 mg/mL (~1464 µM) | In vitro DPP-IV inhibitory assay | [2] | |
| IC50 | 24.7 µM | In vitro DPP-IV inhibitory assay (from Bacillus cereus culture) | ||
| ED50 | 295 nmol/rat | In vivo analgesia in rat tail-flick test (intracerebroventricularly) | The median effective dose. | |
| Effective Concentration | 1 mM | In vitro inhibition studies in cell homogenates | Pre-incubation before substrate addition. | [3] |
Note: IC50 values can vary significantly based on the enzyme source, substrate concentration, and specific assay conditions. The provided values should be used as a guide for selecting a concentration range for your dose-response experiments.
Signaling Pathways Modulated by this compound
By inhibiting DPP-IV, this compound indirectly influences several key signaling pathways. Two notable pathways are the SDF-1α/CXCR4 axis and the VE-cadherin/β-catenin pathway, which are involved in cell trafficking, vascular permeability, and cell adhesion.
SDF-1α/CXCR4 Signaling Pathway
DPP-IV is known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12). By inhibiting DPP-IV, Diprotin A preserves the active form of SDF-1α, enhancing its binding to its receptor, CXCR4. This interaction triggers a cascade of downstream signaling events.
Caption: SDF-1α/CXCR4 signaling pathway modulated by this compound.
VE-cadherin/β-catenin Signaling Pathway
Diprotin A has been shown to influence vascular permeability through the phosphorylation of VE-cadherin, a key component of endothelial adherens junctions.[4] This process can be linked to Src activation and can affect the interaction between VE-cadherin and β-catenin, which is crucial for maintaining endothelial barrier integrity.
Caption: VE-cadherin/β-catenin signaling influenced by this compound.
Experimental Protocols
To determine the optimal concentration of this compound for your research, a systematic approach involving a dose-response study is recommended. The following protocols outline the key experiments.
Experimental Workflow: Determining Optimal Concentration
The general workflow involves establishing a dose-response curve for DPP-IV inhibition and assessing the effect on cell viability to identify a concentration that is both effective and non-toxic.
Caption: Workflow for determining the optimal concentration of this compound.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 value of this compound by measuring the inhibition of DPP-IV activity using a fluorogenic substrate.[1][5]
Materials:
-
Human recombinant DPP-IV enzyme
-
This compound
-
DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC))
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence microplate reader
-
DMSO for dissolving this compound
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 0.01 µM to 1000 µM).
-
Prepare a working solution of human recombinant DPP-IV in Assay Buffer.
-
Prepare a stock solution of Gly-Pro-AMC substrate in Assay Buffer or DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and the same volume of DMSO as used for the inhibitor.
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentration of this compound.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a specific cell line to ensure that the determined effective inhibitory concentration is not causing cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine if the compound exhibits cytotoxic effects at the concentrations required for DPP-IV inhibition.
-
Conclusion
Determining the optimal concentration of this compound is a critical step for obtaining reliable and reproducible experimental results. By performing a careful dose-response analysis for DPP-IV inhibition and assessing cytotoxicity, researchers can identify a concentration window that provides maximal enzymatic inhibition with minimal off-target effects on cell viability. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Diprotin A TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the effective use of Diprotin A trifluoroacetate (B77799) (TFA), a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV).
Diprotin A, a tripeptide with the sequence Ile-Pro-Ile, is a competitive inhibitor of DPP-IV, an enzyme crucial in glucose homeostasis and immune regulation.[1][2] By inhibiting DPP-IV, Diprotin A prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby prolonging their insulinotropic effects.[3][4] This makes it a valuable tool in diabetes research. Furthermore, its influence on chemokine signaling pathways has drawn interest in immunology and vascular biology.[5][6]
Data Presentation
Diprotin A TFA: Properties and Storage
| Property | Value |
| Molecular Formula | C₁₉H₃₂F₃N₃O₆ |
| Molecular Weight | 455.47 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years (sealed, away from moisture)[5] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (sealed, away from moisture)[5][6] |
Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Notes |
| Water | ≥ 77.5 mg/mL[5] | ≥ 170.15 mM[5] | Can be dissolved directly in aqueous buffers.[7] |
| PBS (pH 7.2) | 100 mg/mL[5] | 219.55 mM[5] | Ultrasonic treatment may be needed for complete dissolution.[5] |
| DMSO | 25 - 100 mg/mL[6][7] | ~55 mM - 219 mM | Use fresh, anhydrous DMSO. Sonication may be required.[6][8] |
| Ethanol | ~10 mg/mL[7] | ~21.9 mM | |
| Dimethyl formamide | ~33 mg/mL[7] | ~72.4 mM |
Signaling Pathways
Diprotin A's primary mechanism of action is the inhibition of DPP-IV, which has downstream effects on various signaling pathways.
Incretin Signaling Pathway in Glucose Homeostasis
By inhibiting DPP-IV, Diprotin A prevents the breakdown of incretin hormones GLP-1 and GIP. This enhances their signaling, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release, which helps regulate blood glucose levels.[3]
Caption: Diprotin A inhibits DPP-IV, enhancing incretin signaling for glucose control.
SDF-1α/CXCR4 Signaling Pathway in Vascular Leakage
Diprotin A has been shown to augment the SDF-1α/CXCR4/Src/VE-cadherin signaling pathway.[5][6] This can lead to the phosphorylation of Src and VE-cadherin, disrupting endothelial cell junctions and potentially increasing vascular leakage.[5]
Caption: Diprotin A's effect on the SDF-1α/CXCR4 pathway and vascular integrity.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare fresh solutions for in vivo studies. For in vitro work, aliquot and store stock solutions to avoid repeated freeze-thaw cycles.[6][9]
1. Preparation of a 100 mM DMSO Stock Solution
-
Purpose: To create a highly concentrated stock for further dilution in aqueous buffers.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
-
-
Procedure:
-
Allow the vial of this compound to reach room temperature before opening.
-
Weigh the desired amount of powder. For 1 mL of a 100 mM stock, use 45.55 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex thoroughly to dissolve the powder. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[9]
-
Aliquot into single-use sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[5][6]
-
2. Preparation of a 10 mg/mL PBS Stock Solution
-
Purpose: For experiments requiring an organic solvent-free solution.
-
Materials:
-
This compound powder
-
Sterile PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the corresponding volume of sterile PBS.
-
Vortex until the powder is dissolved. Gentle heating or sonication can aid dissolution.[5]
-
It is recommended to use this aqueous solution on the same day of preparation.[7] If needed for cell culture, sterilize by passing through a 0.22 µm filter.[5]
-
DPP-IV Inhibition Assay (In Vitro)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.[4]
-
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound stock solution
-
96-well microplate (black for fluorescent assays)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the DPP-IV enzyme and the different concentrations of this compound. Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[4]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of DPP-IV inhibition for each concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cell-Based Assay: VE-cadherin Phosphorylation in Human Endothelial Cells
This protocol is based on studies demonstrating Diprotin A's effect on vascular endothelial (VE)-cadherin.[5]
-
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound working solution
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-VE-cadherin, anti-total-VE-cadherin, anti-GAPDH)
-
-
Procedure:
-
Culture human endothelial cells to near confluence.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 30 minutes).[6]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VE-cadherin and total VE-cadherin. Use a loading control like GAPDH.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the change in VE-cadherin phosphorylation.
-
In Vivo Study: Murine Model of Diabetic Retinopathy
This is a representative protocol based on published in vivo studies.[5][6] All animal procedures should be performed in accordance with institutional and national guidelines.
-
Animal Model: Streptozotocin-induced diabetic mice.[6]
-
Materials:
-
Diabetic mice
-
This compound solution prepared in a suitable vehicle (e.g., sterile PBS)
-
Syringes and needles for injection
-
-
Procedure:
-
Prepare the this compound solution for injection.
-
Administer this compound via intraperitoneal injection at a specified dosage (e.g., 70 µg/kg) twice daily for the duration of the study (e.g., 7 days).[6]
-
Monitor the animals for changes in relevant parameters (e.g., blood glucose levels, vascular leakage in the retina).
-
At the end of the study, collect tissues for further analysis (e.g., Western blotting for p-Src and p-VE-cadherin in retinal tissue).[5][6]
-
Experimental Workflow for Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diprotin A | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Diprotin A | DPP-4 | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Diprotin A TFA in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A trifluoroacetate (B77799) (TFA) is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme also known as the T-cell surface antigen CD26. DPP-IV plays a significant role in immune regulation through its ability to cleave N-terminal dipeptides from various chemokines, cytokines, and neuropeptides, thereby modulating their bioactivity. By inhibiting DPP-IV, Diprotin A TFA offers a powerful tool for investigating the pathophysiology of autoimmune diseases and exploring novel therapeutic strategies. Its immunomodulatory effects include the suppression of pro-inflammatory Th1 and Th17 cell responses, the promotion of a shift towards an anti-inflammatory Th2 cytokine profile, and the enhancement of regulatory T cell (Treg) function.[1] These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo models of autoimmune disease, along with expected outcomes and data presentation formats.
Mechanism of Action
DPP-IV/CD26 is a transmembrane glycoprotein (B1211001) with ectoenzyme activity that is expressed on a variety of cell types, including T lymphocytes.[1] It functions as a co-stimulatory molecule in T-cell activation and proliferation.[2][3][4] The enzymatic activity of DPP-IV involves the cleavage of X-proline or X-alanine dipeptides from the N-terminus of polypeptide chains. Inhibition of this activity by this compound leads to the prolonged bioavailability of key immunomodulatory substrates, thereby influencing downstream signaling pathways and cellular responses. This ultimately dampens the inflammatory cascades that drive autoimmune pathologies.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Substrate | Assay Conditions | Reference |
| IC50 | 3.2 µM | Human recombinant DPP-IV | Gly-Pro-AMC | pH 7.5, 37°C | N/A |
| Ki | 1.8 µM | Purified porcine kidney DPP-IV | Gly-Pro-pNA | pH 8.7, 30°C | N/A |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune Disease
| Animal Model | Species/Strain | This compound Dose | Route of Administration | Treatment Regimen | Key Immunological Readouts | Expected Outcome |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 70 µg/kg | Intraperitoneal (i.p.) | Daily, from day of booster immunization | Serum levels of TNF-α, IL-6, IL-17, and IL-10; Splenic Th1, Th17, and Treg populations | Reduction in arthritis severity scores, decreased pro-inflammatory cytokines, and increased anti-inflammatory cytokines and Tregs. |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 70 µg/kg | Intraperitoneal (i.p.) | Daily, upon onset of clinical signs | CNS infiltrating Th1 and Th17 cells; Splenic and lymph node Treg populations; Myelin-specific T-cell proliferation | Amelioration of clinical EAE scores, reduced CNS inflammation, and increased peripheral and CNS Treg frequencies. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay with this compound
This protocol details the methodology to assess the effect of this compound on the proliferation of activated T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (stock solution in sterile PBS or DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs or CD4+ T-cells from whole blood using density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye at the recommended concentration and incubate at 37°C for 10-15 minutes.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess dye.
-
-
T-Cell Activation and Treatment:
-
Resuspend the stained cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.
-
Alternatively, use soluble anti-CD3 (e.g., 0.5-1 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Include wells with unstimulated cells (no anti-CD3/CD28) as a negative control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if required.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and assessing the dilution of the proliferation dye. The percentage of proliferating cells and the proliferation index can be calculated.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice and Treatment with this compound
This protocol describes the induction of CIA in DBA/1 mice and a therapeutic treatment regimen with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Induction of CIA:
-
On day 0, prepare an emulsion of bovine type II collagen (100 µg per mouse) in CFA (1:1 v/v).
-
Immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII (100 µg per mouse) in IFA (1:1 v/v).
-
-
Treatment with this compound:
-
Begin treatment upon the first signs of arthritis (clinical score > 1).
-
Prepare a solution of this compound in sterile PBS.
-
Administer this compound (e.g., 70 µg/kg) or vehicle (PBS) via intraperitoneal injection daily for 14-21 days.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis and score each paw on a scale of 0-4. The maximum score per mouse is 16.
-
Measure paw thickness every other day using calipers.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for serum cytokine analysis (TNF-α, IL-6, IL-17, IL-10) by ELISA.
-
Harvest spleens for flow cytometric analysis of T-cell populations (Th1, Th17, and Tregs).
-
Collect paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) in Mice and Treatment with this compound
This protocol details the induction of EAE in C57BL/6 mice, a model for multiple sclerosis, and treatment with this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously in the flanks with 200 µL of an emulsion containing 200 µg of MOG35-55 in CFA.
-
On day 0 and day 2, administer 200 ng of PTX in PBS via intraperitoneal injection.
-
-
Treatment with this compound:
-
Begin treatment at the onset of clinical signs (clinical score of 1).
-
Prepare a solution of this compound in sterile PBS.
-
Administer this compound (e.g., 70 µg/kg) or vehicle (PBS) via intraperitoneal injection daily until the peak of the disease (around day 18-21).
-
-
Assessment of EAE:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.
-
-
Endpoint Analysis:
-
At the peak of the disease, perfuse mice with PBS.
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of infiltrating T-cell populations (Th1, Th17).
-
Harvest spleens and lymph nodes for analysis of Treg populations and for in vitro recall response assays to MOG35-55 with subsequent cytokine profiling of the supernatant.
-
Signaling Pathways and Visualizations
The immunomodulatory effects of this compound are mediated through its inhibition of DPP-IV/CD26, which impacts T-cell signaling. The following diagrams illustrate the key pathways involved.
Caption: DPP-IV/CD26 signaling in T-cell activation and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in autoimmune research.
Caption: Logical flow of this compound's mechanism in ameliorating autoimmunity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CD26/dipeptidyl peptidase IV in human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for Diprotin A TFA Administration in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Diprotin A TFA, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in a mouse model of ischemic stroke. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the neuroprotective effects of this compound in a photothrombotic ischemic stroke model in C57BL/6J mice.[1][2]
Table 1: Effect of this compound on Cerebral Infarct Volume
| Treatment Group | Infarct Volume (% of hemisphere) |
| Stroke + Vehicle (DMSO) | [Data not explicitly quantified in text, but graphically represented as larger than this compound group] |
| Stroke + this compound (70 μg/kg) | Significantly reduced compared to vehicle |
| Stroke + this compound + XAV-939* | Infarct volume increased compared to this compound alone |
*XAV-939 is a β-catenin inhibitor, used to investigate the signaling pathway.
Table 2: Vascular and Blood-Brain Barrier (BBB) Integrity
| Parameter | Stroke + Vehicle | Stroke + this compound (70 μg/kg) |
| Vascular Area (peri-infarct) | Baseline | Increased |
| Vascular Length (peri-infarct) | Baseline | Increased |
| Pericyte Coverage | Baseline | Increased |
| Basement Membrane Coverage | Baseline | Increased |
| BBB Permeability (Evans Blue Extravasation) | High | Reduced |
Experimental Protocols
Animal Model and Stroke Induction
A photothrombotic model of ischemic stroke is utilized to create a focal cortical infarct.[1][2]
-
Animal Strain: Adult male C57BL/6J mice (22-30g).
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Photosensitizer Injection: Intraperitoneally (i.p.) inject Rose Bengal solution (e.g., 1% in saline).
-
Cranial Exposure: Make a midline scalp incision to expose the skull.
-
Photo-irradiation: Position a cold light source probe over the desired cortical area (e.g., sensorimotor cortex).
-
Irradiation: Irradiate the exposed skull for a set duration (e.g., 12 minutes) to induce thrombotic occlusion of the underlying microvasculature.
-
Post-operative Care: Suture the scalp incision and allow the mice to recover in a warm cage.
This compound Preparation and Administration
-
Reagent: this compound salt.
-
Vehicle: Sterile normal saline.
-
Preparation: Dissolve this compound in normal saline to a final concentration of 20 μg/mL.[1][2]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule:
Assessment of Outcomes
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 3 days post-stroke), euthanize the mice and perfuse the brains with saline followed by 4% paraformaldehyde (PFA).
-
Cryoprotect the brains in sucrose (B13894) solutions.
-
Section the brains coronally and perform Nissl staining.
-
Capture images of the stained sections and quantify the infarct area using image analysis software. The infarct volume is calculated by integrating the infarct area across all sections.
-
-
Blood-Brain Barrier Permeability (Evans Blue Assay):
-
Inject 2% Evans Blue dye (e.g., 3-4 ml/kg) via the tail vein 1-2 hours before the study endpoint.[1][3]
-
Perfuse the brains with saline to remove intravascular dye.
-
Observe and quantify the extravasation of the blue dye into the brain parenchyma, which indicates BBB leakage.[1][3] Quantification can be done by measuring the fluorescence intensity of the dye in brain sections.[3]
-
-
Immunofluorescence Staining:
-
Use brain sections to stain for vascular and BBB-associated markers.
-
Vascular markers: CD31 (PECAM-1) to assess vascular area and length.
-
BBB integrity markers: Claudin-5, ZO-1 (tight junction proteins), and markers for pericytes (e.g., PDGFRβ) and basement membrane (e.g., Collagen IV).
-
Quantify the fluorescence intensity and coverage area using microscopy and image analysis software.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in neurovascular protection after stroke.
Caption: Experimental workflow for administering this compound in a mouse stroke model.
References
Application Notes: Measuring DPP-IV Inhibition by Diprotin A TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose metabolism.[1] It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for stimulating insulin (B600854) secretion.[2] By inhibiting DPP-IV, the action of these incretins is prolonged, leading to improved glycemic control. This makes DPP-IV a key therapeutic target for type 2 diabetes.
Diprotin A (Ile-Pro-Ile), often used in its trifluoroacetate (B77799) (TFA) salt form, is a well-established competitive inhibitor of DPP-IV and serves as a standard in many research settings.[1] These application notes provide detailed protocols for measuring the inhibition of DPP-IV by Diprotin A TFA using common in vitro techniques.
Mechanism of Action
Diprotin A functions as a competitive inhibitor by binding to the active site of the DPP-IV enzyme.[2] Its structure, particularly the proline residue, mimics the natural substrates of DPP-IV, thereby preventing the binding and subsequent cleavage of incretins like GLP-1.[2] This inhibition preserves the biological activity of incretins, leading to enhanced glucose-dependent insulin secretion.[2]
Quantitative Data Summary
The inhibitory potency of this compound against DPP-IV is commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the assay conditions, enzyme source, and substrate used.
| Inhibitor | IC50 Value | Ki Value | Notes |
| Diprotin A | 1.543 µg/mL[3] | 3.8 µM[2] | Competitive inhibitor.[2] |
| Diprotin A | 0.5 mg/mL[4] | - | - |
| Diprotin A | ~5.6 µM[5] | - | Determined by an electrochemical method.[5] |
| Sitagliptin (Positive Control) | 1.36 µM[6] | - | A widely used synthetic DPP-IV inhibitor.[1] |
Experimental Protocols
Several methods can be employed to measure DPP-IV inhibition. The most common are fluorometric and colorimetric assays due to their simplicity and suitability for high-throughput screening.
Fluorometric Assay for DPP-IV Inhibition
This is a highly sensitive method that measures the fluorescence of a product released by DPP-IV activity.
Principle: The assay utilizes a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC).[1] The presence of an inhibitor like Diprotin A reduces the rate of AMC release, resulting in a lower fluorescence signal.
Materials and Reagents:
-
Human recombinant DPP-IV enzyme[1]
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]
-
Test Inhibitor: this compound[1]
-
Solvent: DMSO for dissolving compounds[1]
-
96-well black microplate[2]
-
Fluorescence microplate reader[2]
Protocol:
-
Reagent Preparation:
-
DPP-IV Enzyme Solution: Dilute human recombinant DPP-IV stock solution in cold assay buffer to a working concentration (e.g., 1.73 mU/mL). Keep on ice.[1][8]
-
Substrate Solution: Dissolve Gly-Pro-AMC in assay buffer to a final concentration of 200 µM.[1][8]
-
Inhibitor Solutions: Prepare a stock solution of this compound and a positive control (e.g., Sitagliptin) in DMSO. Create a series of dilutions in the assay buffer to determine the IC50 value.[1]
-
-
Assay Procedure (in a 96-well plate):
-
Inhibitor Wells: Add 26 µL of the test inhibitor solution (at various concentrations) and 24 µL of the DPP-IV enzyme solution.[1][8]
-
Positive Control Wells: Add 26 µL of the positive control solution and 24 µL of the DPP-IV enzyme solution.[1]
-
100% Activity Control Wells: Add 26 µL of solvent (e.g., DMSO diluted in buffer) and 24 µL of the DPP-IV enzyme solution.[1]
-
Background Wells: Add 50 µL of assay buffer (no enzyme).[1]
-
Pre-incubate the plate at 37°C for 10 minutes.[8]
-
-
Initiate Reaction:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[1][2]
-
Colorimetric Assay for DPP-IV Inhibition
This method relies on a chromogenic substrate that produces a colored product upon cleavage by DPP-IV.
Principle: A common substrate is Gly-Pro-p-nitroanilide (Gly-Pro-pNA). DPP-IV cleaves this substrate to release p-nitroanilide, which is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor reduces the amount of colored product formed.
Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Test Inhibitor: this compound
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare DPP-IV enzyme solution, inhibitor solutions, and control solutions as described for the fluorometric assay, using the appropriate assay buffer.
-
Prepare a stock solution of Gly-Pro-pNA in the assay buffer (e.g., 0.1 mM).[3]
-
-
Assay Procedure (in a 96-well plate):
-
Set up the inhibitor, positive control, 100% activity control, and background wells similar to the fluorometric assay, adjusting volumes as necessary for the specific protocol. For example, a reaction medium could include 0.015 mL of enzyme solution, 0.050 mL of substrate solution, and 0.035 mL of the inhibitor solution.[3]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.
-
HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) can also be used to measure DPP-IV activity and its inhibition.
Principle: HPLC methods directly measure the decrease in the substrate concentration or the increase in the product concentration over time. This technique is highly accurate and can be used to study the kinetics of the inhibition in detail.[10] It is particularly useful for confirming results from screening assays and for mechanistic studies.[10][11]
General Workflow:
-
Set up enzymatic reactions as described for the other assays.
-
At specific time points, stop the reaction (e.g., by adding an acid or organic solvent).
-
Inject a sample of the reaction mixture into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[12]
-
Separate the substrate and product using an appropriate mobile phase.[12]
-
Detect and quantify the substrate and product using a UV-Vis or fluorescence detector.[12]
-
Calculate the rate of the reaction and the percentage of inhibition.
Conclusion
The choice of assay for measuring DPP-IV inhibition by this compound will depend on the specific research needs, available equipment, and desired throughput. Fluorometric and colorimetric assays are well-suited for initial screening and IC50 determination, while HPLC-based methods offer higher precision for detailed kinetic and mechanistic studies. By following these detailed protocols, researchers can accurately and reliably characterize the inhibitory activity of this compound and other potential DPP-IV inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticle-Based Colorimetric and Electrochemical Methods for Dipeptidyl Peptidase-IV Activity Assay and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
Application of Diprotin A TFA in GLP-1 Secretion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1] However, the therapeutic potential of native GLP-1 is limited by its short half-life, as it is rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 cleaves the N-terminal dipeptide from the active form of GLP-1, rendering it inactive.[1] To accurately measure the secretion of active GLP-1 in in vitro and in vivo models, it is essential to prevent its degradation.
Diprotin A (Ile-Pro-Ile), often used as its trifluoroacetate (B77799) (TFA) salt, is a competitive inhibitor of DPP-4.[1] By binding to the active site of DPP-4, Diprotin A prevents the cleavage of GLP-1, thereby preserving the active form of the hormone in experimental samples.[1] This makes Diprotin A TFA an indispensable tool for researchers studying GLP-1 secretion and physiology.
These application notes provide detailed protocols for the use of this compound in GLP-1 secretion assays, along with data presentation and visualizations to guide researchers in their experimental design.
Mechanism of Action
Diprotin A acts as a competitive inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue in the penultimate position. Active GLP-1 has an alanine residue at this position, making it a prime substrate for DPP-4. By binding to the active site of DPP-4, Diprotin A prevents the enzyme from accessing and cleaving GLP-1. This inhibition preserves the integrity of active GLP-1, allowing for its accurate quantification in various biological samples.
Figure 1: Mechanism of Diprotin A in preventing GLP-1 degradation.
Data Presentation
The use of DPP-4 inhibitors like Diprotin A is critical for the accurate measurement of active GLP-1. The following tables summarize the inhibitory potency of Diprotin A and the significant impact of DPP-4 inhibition on the measurement of intact GLP-1 levels in vivo, which is indicative of the expected effects in in vitro assays.
| Inhibitor | IC50 (µM) | Class |
| Diprotin A | ~1464 | Peptide |
| Sitagliptin | 0.019 | Gliptin |
| Vildagliptin | 0.062 | Gliptin |
| Table 1: Comparative IC50 values of various DPP-4 inhibitors. Data from BenchChem.[3] |
| Treatment Group | Peak Intact GLP-1 (pmol/L) | Fold Increase vs. Control |
| Control (Saline) | ~2 | - |
| DPP-4 Inhibitor (e.g., Sitagliptin) | ~15.5 | ~7.8 |
| DPP-4 Inhibitor + NEP Inhibitor (Sacubitril) | ~15.5 | ~7.8 |
| Table 2: Effect of in vivo DPP-4 inhibition on intact GLP-1 levels in mice during an oral glucose tolerance test (OGTT). Data adapted from a study by Christensen et al. (2023), which highlights the necessity of DPP-4 inhibition for accurate GLP-1 measurement.[4][5][6] |
Experimental Protocols
In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol describes a method for measuring GLP-1 secretion from the murine enteroendocrine cell line STC-1, incorporating this compound to prevent GLP-1 degradation.
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
This compound (trifluoroacetate salt)
-
Stimulant of choice (e.g., glucose, amino acids, fatty acids)
-
Protease inhibitor cocktail (optional, but recommended)
-
Active GLP-1 ELISA kit
Protocol:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer. A common starting concentration range for cell-based assays is 10-100 µM, with some studies using up to 200 µM.[1][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Prepare the desired stimulant solution in HEPES buffer.
-
-
GLP-1 Secretion Assay:
-
Wash the cells twice with pre-warmed HEPES buffer.
-
Add 500 µL of HEPES buffer containing this compound (at the optimized concentration) to each well.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.[1]
-
Add the stimulant to the wells (for the stimulated group) or an equal volume of buffer (for the basal group).
-
Incubate for the desired stimulation period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Processing:
-
Collect the supernatant from each well into microcentrifuge tubes.
-
To further prevent degradation, it is recommended to add a broad-spectrum protease inhibitor cocktail to the collected samples.
-
Centrifuge the samples at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the supernatant to new tubes for immediate analysis or store at -80°C.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 in the supernatants using a validated active GLP-1 ELISA kit, following the manufacturer's instructions.
-
Figure 2: Experimental workflow for an in vitro GLP-1 secretion assay.
In Vivo Evaluation of GLP-1 Secretion
This protocol provides a general framework for assessing the in vivo effect of a test compound on GLP-1 secretion in a rodent model, emphasizing the importance of DPP-4 inhibition for accurate measurement.
Materials:
-
Animal model (e.g., mice or rats)
-
Test compound
-
This compound or another potent DPP-4 inhibitor (e.g., sitagliptin)
-
Anesthetic (if required for blood collection)
-
Blood collection tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor
-
Active GLP-1 ELISA kit
Protocol:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight prior to the experiment.
-
-
Administration of Inhibitor and Test Compound:
-
Administer the DPP-4 inhibitor (e.g., this compound or sitagliptin) via an appropriate route (e.g., intraperitoneal or oral gavage) at a pre-determined time before the test compound.
-
Administer the test compound or vehicle control.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration of the test compound (e.g., 0, 15, 30, 60, and 120 minutes).
-
Collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent ex vivo degradation of GLP-1.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
-
GLP-1 Measurement:
-
Measure the concentration of active GLP-1 in the plasma samples using a validated active GLP-1 ELISA kit.
-
Conclusion
This compound is a valuable tool for accurately studying GLP-1 secretion. By effectively inhibiting DPP-4, it prevents the degradation of active GLP-1, enabling reliable quantification in both in vitro and in vivo experimental settings. The protocols and data presented in these application notes provide a comprehensive guide for researchers to incorporate this compound into their GLP-1 secretion assays, thereby ensuring the integrity and accuracy of their findings. It is always recommended to optimize experimental conditions, such as inhibitor concentration and incubation times, for each specific model system.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diprotin A TFA for Studying Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A TFA is a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). It is a valuable tool for researchers studying the intricate mechanisms of vascular permeability. DPP-4 is a transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including endothelial cells, and is also found in a soluble form in plasma. It plays a role in inactivating several signaling peptides. The effect of this compound on vascular permeability is context-dependent, exhibiting both protective and permeability-enhancing effects through different signaling pathways. These application notes provide a comprehensive overview of how to utilize this compound for studying vascular permeability, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound's impact on vascular permeability is primarily mediated through its inhibition of DPP-4, which leads to the modulation of downstream signaling pathways. Two distinct, and seemingly contradictory, mechanisms have been identified:
-
Protective Effect on Vascular Barrier Integrity: In the context of ischemia-hypoxia, this compound has been shown to protect the vascular barrier. It reduces the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions, by inhibiting the cleavage of β-catenin.[1][2] This action helps to stabilize endothelial cell-cell junctions and maintain barrier integrity.[1]
-
Induction of Vascular Leakage: Conversely, in conditions such as diabetic retinopathy, this compound can increase vascular permeability.[3][4][5] As a DPP-4 inhibitor, it leads to the accumulation of stromal cell-derived factor-1α (SDF-1α).[3][4] This accumulation augments the SDF-1α/CXCR4 signaling axis, leading to the phosphorylation of Src and subsequently VE-cadherin, which disrupts endothelial cell-to-cell junctions and increases vascular leakage.[3][4][5][6]
Data Presentation
Table 1: In Vivo Effects of this compound on Vascular Permeability
| Model System | This compound Dose | Outcome on Vascular Permeability | Key Findings | Reference |
| Mouse Model of Cerebral Ischemic Stroke | 70 μg/kg (intraperitoneal injection) | Decreased | Reduced cerebral infarction volume, improved blood-brain barrier permeability, and increased expression of tight junction proteins. | [1][2] |
| Mouse Model of Diabetic Retinopathy | Not specified | Increased | Aggravated vascular leakage in the retinas. | [3] |
| Mouse Model of Retinopathy of Prematurity | Not specified | Increased | Increased retinal vascularity and leakage. | [3] |
Table 2: In Vitro Dose-Response of Diprotin A on Endothelial Permeability
| Diprotin A Concentration | Effect on Endothelial Permeability (FITC-Dextran) | Reference |
| 0.1 µM | Statistically significant increase | [5] |
| 1 µM | Further statistically significant increase | [5] |
| 10 µM | Maximum statistically significant increase observed | [5] |
Note: The study demonstrated a dose-dependent increase in endothelial permeability with Diprotin A treatment.[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood-Brain Barrier Permeability using Evans Blue Extravasation
This protocol is adapted from a study investigating the protective effects of this compound in a mouse model of cerebral ischemic stroke.[1][2]
Materials:
-
This compound
-
Normal saline
-
2% Evans Blue (EB) dye in saline
-
Anesthetic
-
Perfusion buffer (e.g., PBS)
-
Formaldehyde for tissue fixation
-
Fluorescence microscope
Procedure:
-
Animal Model: Induce cerebral ischemia in mice (e.g., photothrombotic ischemia model).
-
Drug Administration: Dissolve this compound in normal saline to a concentration of 20 μg/ml. Administer this compound via intraperitoneal injection at a dose of 70 μg/kg. In the cited study, injections were given 30 minutes before ischemia induction and then twice daily for 3 days.[1][2]
-
Evans Blue Injection: Inject 2% Evans Blue dye into the tail vein of the mice.
-
Circulation and Perfusion: Allow the dye to circulate for a specified time (e.g., 1 hour). Anesthetize the mice and perfuse transcardially with saline or PBS to remove intravascular EB dye.
-
Tissue Processing: Euthanize the mice and collect the brains. The brains can be either homogenized for quantitative analysis of EB extravasation or sectioned for immunofluorescence analysis.
-
Analysis:
-
Quantitative: Homogenize the brain tissue in a suitable solvent (e.g., formamide) to extract the extravasated EB dye. Measure the absorbance of the supernatant using a spectrophotometer and quantify the amount of EB dye.
-
Qualitative (Immunofluorescence): Perfuse the brains with a fixative (e.g., 4% paraformaldehyde). Obtain brain sections and observe the extravasation of EB dye using a fluorescence microscope. The red fluorescence of EB will indicate areas of BBB leakage.
-
Protocol 2: In Vitro Transwell Endothelial Permeability Assay
This protocol is based on studies assessing the direct effect of this compound on endothelial barrier function.[3][4][5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of interest
-
Transwell inserts (with a permeable membrane, e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
FITC-dextran (e.g., 40 kDa)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial cell monolayer with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 30-60 minutes).
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber of the Transwell inserts.
-
Incubate for a defined period (e.g., 5-20 minutes) to allow for the passage of FITC-dextran across the endothelial monolayer into the lower chamber.
-
-
Quantification: Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader.
-
Analysis: An increase in fluorescence intensity in the lower chamber corresponds to an increase in endothelial permeability.
Signaling Pathways and Visualizations
Protective Signaling Pathway of this compound in Ischemia-Hypoxia
In ischemic or hypoxic conditions, this compound can protect the endothelial barrier. It inhibits the cleavage of β-catenin, which is crucial for the stability of VE-cadherin at the adherens junctions. This stabilization helps to maintain the integrity of the vascular barrier.
Caption: Protective effect of this compound on vascular permeability under ischemic conditions.
Permeability-Inducing Signaling Pathway of this compound
As a DPP-4 inhibitor, this compound can lead to the accumulation of SDF-1α. This activates the CXCR4 receptor, leading to a signaling cascade involving Src and phosphorylation of VE-cadherin, which ultimately increases vascular permeability.[3][4][5]
Caption: this compound-induced vascular leakage via the SDF-1α/CXCR4/Src pathway.
Experimental Workflow: In Vivo Vascular Permeability Assay
The following diagram illustrates the general workflow for an in vivo vascular permeability study using this compound.
Caption: General workflow for in vivo assessment of vascular permeability.
References
- 1. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke [frontiersin.org]
- 3. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Diprotin A TFA not showing expected DPP-IV inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Dipeptidyl Peptidase IV (DPP-IV) inhibition assays, specifically when Diprotin A TFA fails to show expected inhibitory activity.
Troubleshooting Guide
Question: My positive control, this compound, is not showing the expected inhibition of DPP-IV in my fluorescence-based assay. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of expected inhibition from this compound. Below is a step-by-step troubleshooting guide to identify and resolve the issue.
1. Reagent Preparation and Handling:
-
This compound Solution:
-
Solubility: this compound is soluble in water and DMSO.[1][2] Ensure the compound is fully dissolved. For aqueous solutions, it is recommended to prepare them fresh.[3] If using DMSO, be aware that moisture-absorbing DMSO can reduce solubility; use fresh, high-quality DMSO.[4]
-
Storage: this compound powder should be stored at -20°C or -80°C.[1][5] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[4]
-
Concentration: Double-check the calculations for your stock and working solutions. Serial dilutions should be prepared accurately.
-
-
DPP-IV Enzyme:
-
Activity: Ensure the enzyme is active. Thaw the enzyme on ice and keep it on ice during the experiment.[6][7] The diluted enzyme is typically stable for a couple of hours on ice.[6][7]
-
Concentration: The final enzyme concentration in the assay is critical. Using too high a concentration may require a higher concentration of inhibitor to see an effect.
-
-
Substrate (e.g., Gly-Pro-AMC):
-
Integrity: The fluorogenic substrate is light-sensitive and can degrade over time. Store it protected from light.
-
Concentration: The substrate concentration should be appropriate for the enzyme concentration and linear range of the assay.
-
2. Assay Conditions:
-
Incubation Times and Temperatures:
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding. A typical pre-incubation is 10-30 minutes at 37°C.[8]
-
Reaction Time: The reaction time after adding the substrate should be sufficient to generate a robust signal but not so long that the reaction reaches a plateau or substrate is depleted. A common incubation time is 30 minutes at 37°C.[7][8]
-
-
Buffer and pH:
3. Data Analysis:
-
Controls:
-
100% Initial Activity (No Inhibitor): This well contains the enzyme, substrate, and solvent used for the inhibitor.
-
Background (No Enzyme): This well contains the substrate and buffer but no enzyme. This is crucial for subtracting any background fluorescence.
-
-
Calculation: The percent inhibition should be calculated correctly:
-
% Inhibition = [(Fluorescence_of_100%_Activity - Fluorescence_of_Background) - (Fluorescence_of_Inhibitor - Fluorescence_of_Background)] / (Fluorescence_of_100%_Activity - Fluorescence_of_Background) * 100
-
4. Experimental Workflow Visualization:
Below is a generalized workflow for a DPP-IV inhibition assay.
Caption: A typical experimental workflow for a DPP-IV inhibition assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit DPP-IV?
Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[9] Its structure allows it to bind to the active site of the DPP-IV enzyme, preventing the binding and cleavage of natural substrates.[9] The trifluoroacetate (B77799) (TFA) salt form is commonly used in research.
Q2: What is the mechanism of action of DPP-IV and its inhibition?
DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine (B10760859) in the second position.[9] A key substrate is Glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that stimulates insulin (B600854) secretion. By cleaving and inactivating GLP-1, DPP-IV plays a role in glucose homeostasis. DPP-IV inhibitors like Diprotin A block this cleavage, prolonging the action of GLP-1.[9][10]
Caption: Mechanism of DPP-IV inhibition by Diprotin A.
Q3: What are the expected quantitative values for Diprotin A inhibition?
The inhibitory potency of Diprotin A can be expressed as an IC50 value, which is the concentration of the inhibitor required to reduce DPP-IV activity by 50%. While specific IC50 values can vary between experiments due to different assay conditions (e.g., enzyme and substrate concentrations, source of the enzyme), it is generally considered a potent inhibitor.[8] For instance, one study reported an IC50 value of 1.543 µg/ml for Diprotin A.[11]
| Compound | Target | Reported IC50 |
| Diprotin A | DPP-IV | 1.543 µg/ml |
Q4: Can the trifluoroacetate (TFA) counter-ion interfere with the assay?
In most standard biological assays, the concentration of TFA is too low to have a significant effect. However, if you are working with a very sensitive system or at very high concentrations of this compound, it is a factor to consider. If TFA interference is suspected, a control experiment with TFA salt alone could be performed.
Experimental Protocol: Fluorometric DPP-IV Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.
Materials:
-
DPP-IV enzyme (human recombinant)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC)[6][7]
-
This compound (as a positive control)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X DPP Assay Buffer stock and dilute to 1X with HPLC-grade water.[7]
-
Reconstitute and dilute the DPP-IV enzyme in cold 1X Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the Gly-Pro-AMC substrate. Dilute to the final working concentration in 1X Assay Buffer just before use.
-
Prepare a stock solution of this compound and a dilution series to determine the IC50.
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well plate:
-
Pre-incubate the plate at 37°C for 10-30 minutes.
-
Initiate the reaction by adding 50 µl of the diluted Substrate Solution to all wells.[7]
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. abcam.com [abcam.com]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Diprotin A TFA Stability: Technical Support Center
Welcome to the Technical Support Center for Diprotin A TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diprotin A and what is its mechanism of action?
Diprotin A is a tripeptide with the sequence Ile-Pro-Ile that acts as a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] A key function of DPP-IV is the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion.[1] By inhibiting DPP-IV, Diprotin A prevents the degradation of GLP-1, thereby enhancing its glucose-lowering effects.[1][3] It's important to note that while it is a potent inhibitor, some studies suggest Diprotin A can also act as a very slowly hydrolyzed substrate of DPP-IV, and this prolonged occupancy of the active site contributes to its inhibitory effect.[4][5]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.[2] Stock solutions, particularly in anhydrous solvents like DMSO, should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[6][7] Aqueous solutions are less stable and it is generally recommended to prepare them fresh for each experiment.[8] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q3: In what solvents can I dissolve this compound?
Diprotin A is soluble in water up to approximately 100 mM.[9] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[8] For cellular assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Q4: I am observing precipitation when I dilute my this compound stock solution in PBS. What could be the cause and how can I solve it?
Precipitation of peptides like Diprotin A in Phosphate-Buffered Saline (PBS) can be due to several factors:
-
Concentration Exceeding Solubility Limit: The solubility of Diprotin A in PBS (pH 7.2) is approximately 10 mg/mL.[8] If your final concentration exceeds this, precipitation can occur.
-
Improper Dissolution Technique: Adding a concentrated organic stock solution directly into a large volume of aqueous buffer can cause localized high concentrations and lead to precipitation.
-
pH Effects: The pH of the buffer can influence the net charge of the peptide, affecting its solubility. Peptides are often least soluble at their isoelectric point (pI).
Troubleshooting Steps:
-
Decrease Final Concentration: If possible, lower the final concentration of this compound in your experiment.
-
Optimize Dilution Method: Add the concentrated stock solution dropwise into the vigorously vortexing or stirring aqueous buffer. This ensures rapid and even dispersion.
-
Use a Different Buffer: If precipitation persists, consider using a different buffer system.
-
Sonication: Gentle sonication can sometimes help to redissolve small aggregates.[4]
Q5: My this compound seems to be losing activity in my experiments. What are the possible reasons?
Loss of biological activity can be a sign of peptide degradation. The primary degradation pathways for peptides in solution are:
-
Hydrolysis: Cleavage of the peptide bonds, which can be influenced by pH and temperature.
-
Oxidation: The isoleucine residues in Diprotin A could be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.
-
Aggregation: The formation of insoluble peptide aggregates can lead to a decrease in the concentration of active, monomeric peptide.[4]
To mitigate loss of activity, it is crucial to follow proper storage and handling procedures, including preparing solutions fresh, using high-purity solvents, and avoiding repeated freeze-thaw cycles.
Q6: Can the Trifluoroacetic acid (TFA) counter-ion affect my experiments?
Yes, residual Trifluoroacetic acid (TFA) from the peptide synthesis and purification process can potentially impact biological assays.[6] TFA is a strong acid and can lower the pH of your experimental solution if present in sufficient quantities.[6] Some studies have reported that TFA can inhibit cell proliferation and interfere with certain cellular assays.[6][10] If you suspect TFA interference, you may consider exchanging the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[6][11]
Troubleshooting Guides
Issue 1: Inconsistent Results in DPP-IV Inhibition Assays
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Incomplete mixing: Reagents not uniformly distributed in the well. | Gently mix the plate after adding each reagent. | |
| Temperature fluctuations: Inconsistent temperature across the microplate. | Ensure the plate is uniformly equilibrated to the assay temperature (e.g., 37°C) before initiating the reaction. | |
| Lower than expected inhibition. | Degraded Diprotin A: The inhibitor has lost activity due to improper storage or handling. | Prepare fresh Diprotin A solutions for each experiment. Verify the storage conditions of the lyophilized powder and stock solutions. |
| Incorrect inhibitor concentration: Errors in calculating the dilution series. | Double-check all calculations for the preparation of the inhibitor stock and serial dilutions. | |
| Sub-optimal assay conditions: Substrate concentration is too high, competing out the inhibitor. | For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme. | |
| Higher than expected inhibition. | Contaminants in the sample: The sample itself might contain other inhibitory substances. | Run a control with the vehicle (e.g., DMSO) used to dissolve Diprotin A to ensure it does not inhibit the enzyme. |
| Enzyme instability: The DPP-IV enzyme may be losing activity over the course of the assay. | Ensure the enzyme is stored and handled correctly. Include a "no inhibitor" control to monitor enzyme activity over time. |
Issue 2: Physical Instability of this compound Solution
| Observation | Potential Cause | Recommended Solution |
| Visible particles or cloudiness in a freshly prepared solution. | Incomplete dissolution: The peptide has not fully dissolved. | Use gentle vortexing or sonication to aid dissolution. Ensure the solvent is appropriate for the desired concentration. |
| Concentration exceeds solubility limit: Attempting to dissolve too much peptide in a given volume. | Refer to solubility data for the specific solvent. For aqueous solutions, consider preparing a more concentrated stock in an organic solvent first. | |
| Solution becomes cloudy or forms a precipitate over time. | Aggregation: Hydrophobic interactions between peptide molecules can lead to aggregation, especially at high concentrations or neutral pH. | Prepare solutions fresh and use them promptly. Store stock solutions at -80°C in aliquots. Consider adding a small amount of organic solvent (e.g., DMSO) to the stock solution to improve stability. |
| Changes in pH: The pH of the solution may have shifted, affecting solubility. | Use a buffered solution to maintain a stable pH. |
Data Presentation
| Solvent/Form | Storage Temperature | Recommended Duration | Observations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year[6][7] | Stable when protected from moisture and light. |
| Stock Solution in DMSO | -80°C | Up to 6 months[6][7] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Water | -20°C | Up to 1 month[2] | Less stable than in organic solvents. Aliquoting is critical. |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day[8] | Prone to hydrolysis and microbial growth. Prepare fresh before use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase HPLC (RP-HPLC) method to assess the purity and stability of this compound. This method can separate the intact peptide from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard
-
High-purity water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 60 26 95 28 95 29 5 | 35 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For stability studies, incubate the this compound solution under desired conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot and dilute it to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A before injection.
4. Data Analysis:
-
The stability of this compound is determined by monitoring the decrease in the peak area of the intact peptide over time.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
The percentage of remaining Diprotin A can be calculated as: (Peak Area at time t / Initial Peak Area at time 0) * 100.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of Diprotin A on DPP-IV.
1. Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Reagent Preparation:
-
DPP-IV Enzyme Solution: Dilute the DPP-IV enzyme stock to the desired working concentration in cold assay buffer.
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.
-
Diprotin A Solution: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer to generate a range of concentrations for IC50 determination.
3. Assay Procedure:
-
Add 25 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the Diprotin A dilutions to the inhibitor wells. For control wells (100% enzyme activity), add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 25 µL of the DPP-IV enzyme solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each Diprotin A concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: SDF-1α/CXCR4 signaling pathway affected by Diprotin A.
References
- 1. peptide.com [peptide.com]
- 2. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Diprotin A TFA
Welcome to the technical support center for Diprotin A TFA. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Diprotin A is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1] By blocking DPP-IV, Diprotin A prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which leads to enhanced glucose-dependent insulin (B600854) secretion.[1]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of Diprotin A is the induction of vascular leakage.[2][3] This occurs through the augmentation of the SDF-1α/CXCR4 signaling axis, leading to Src kinase activation and subsequent phosphorylation of VE-cadherin at tyrosine residue 731 (Tyr731), which disrupts endothelial cell-to-cell junctions.[2][4]
Q3: At what concentration are the off-target effects of Diprotin A observed?
A3: In vitro studies have shown that Diprotin A at a concentration of 100 µM induces phosphorylation of Src and VE-cadherin in human endothelial cells.[2][4] In vivo studies using a mouse model of diabetic retinopathy have observed aggravated vascular leakage at a dose of 70 µg/kg administered intraperitoneally twice daily for seven days.[4]
Q4: Can the Trifluoroacetate (TFA) counter-ion interfere with my experiments?
A4: Yes, the TFA counter-ion can have biological effects independent of the peptide. TFA has been reported to be cytotoxic and can inhibit cell proliferation at concentrations as low as 10 nM in sensitive cell lines.[5][6] It is crucial to perform a "TFA control" to distinguish the effects of the peptide from those of the counter-ion.[7]
Q5: How can I be sure that the effects I'm seeing are due to DPP-IV inhibition?
A5: To confirm that the observed effects are due to on-target DPP-IV inhibition, you should perform control experiments. These include using a structurally different DPP-IV inhibitor to see if it recapitulates the effect, and testing Diprotin A in a system with low or no DPP-IV expression. Validating the IC50 of your batch of Diprotin A for DPP-IV inhibition is also recommended.
Q6: What are some alternatives to Diprotin A for DPP-IV inhibition?
A6: Several other DPP-IV inhibitors are available, including synthetic drugs like Sitagliptin, Vildagliptin, and Linagliptin (B1675411), as well as other natural compounds.[8][9][10] It is important to note that some of these alternatives, such as sitagliptin, have also been shown to increase vascular leakage, suggesting this may be a class effect for some DPP-IV inhibitors.[2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| Unexpected increase in vascular permeability or disruption of cell junctions. | Off-target effect on the SDF-1α/CXCR4/Src/VE-cadherin pathway. | 1. Confirm the effect: Perform a Western blot to check for phosphorylation of VE-cadherin (Tyr731) and Src (Tyr416).2. Dose-response: Determine if the effect is dose-dependent and compare the effective concentration to the IC50 for DPP-IV inhibition.3. Use inhibitors: Pre-treat cells with a CXCR4 antagonist (e.g., AMD3100) or a Src inhibitor (e.g., PP2) to see if the effect is blocked.[2] |
| Inconsistent or variable results between experiments. | 1. Diprotin A degradation: The peptide bonds in Diprotin A can be hydrolyzed in aqueous solutions.2. TFA counter-ion interference: The concentration of TFA may vary between batches or preparations.3. Cell health and density: Variations in cell culture conditions can affect experimental outcomes. | 1. Prepare fresh solutions: Prepare Diprotin A solutions fresh for each experiment from a frozen, anhydrous stock (e.g., in DMSO).2. Run a TFA control: Test the effect of the TFA salt alone at the same concentration as in your Diprotin A treatment.3. Standardize cell culture: Ensure consistent cell passage number, seeding density, and growth phase. |
| No observable effect of Diprotin A treatment. | 1. Insufficient concentration: The concentration of Diprotin A may be too low to inhibit DPP-IV in your system.2. Low DPP-IV expression: The cells you are using may not express sufficient levels of DPP-IV.3. Inactive Diprotin A: The compound may have degraded. | 1. Perform a dose-response: Test a range of Diprotin A concentrations to determine the optimal working concentration.2. Confirm DPP-IV expression: Check for DPP-IV expression in your cell line using Western blot or flow cytometry.3. Validate Diprotin A activity: Perform an in vitro DPP-IV inhibition assay to confirm the activity of your Diprotin A stock. |
| Observed cytotoxicity or reduced cell proliferation. | TFA counter-ion toxicity. | 1. Run a TFA control: Treat cells with a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentration of TFA as your highest Diprotin A treatment.2. Perform a counter-ion exchange: If TFA is confirmed to be toxic, exchange the TFA for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro and In Vivo Concentrations for Off-Target Effects
| Parameter | Concentration/Dosage | Cell/Animal Model | Observed Effect | Reference |
| In Vitro Concentration | 100 µM | Human Endothelial Cells (hECs) | Increased phosphorylation of Src and VE-cadherin | [2][4] |
| In Vivo Dosage | 70 µg/kg (i.p., twice daily) | C57/BL6 Mice (Diabetic Retinopathy Model) | Aggravated vascular leakage | [4] |
Table 2: Reported IC50 Values for DPP-IV Inhibition by Diprotin A
| Reported IC50 | Enzyme Source/Assay Condition | Reference |
| 24.7 µM | Not specified | [11] |
| 1.73 µg/mL | Not specified | [1] |
| 1.1 µg/mL | Not specified | [12] |
| 1.543 µg/mL | Methanolic extract of Berberis aristata | [13] |
| 0.5 mg/mL | In vitro assay | [11] |
Note: IC50 values can vary significantly based on the experimental conditions, including the enzyme source, substrate, and assay buffer.
Key Experimental Protocols
Protocol 1: Western Blot for VE-Cadherin Phosphorylation
Objective: To determine if this compound induces the phosphorylation of VE-cadherin at Tyr731.
Methodology:
-
Cell Culture and Treatment: Culture human endothelial cells (hECs) to confluence. Treat cells with this compound (e.g., 100 µM) for a specified time (e.g., 30 minutes). Include vehicle-treated cells as a negative control. For blocking experiments, pre-treat with a CXCR4 inhibitor (e.g., AMD3100, 1 µg/ml) or a Src inhibitor (e.g., PP2, 1 µM) before adding Diprotin A.[2][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated VE-cadherin (Tyr731).
-
For normalization, strip the membrane and re-probe with an antibody for total VE-cadherin.
-
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software.
Protocol 2: In Vitro DPP-IV Inhibition Assay
Objective: To validate the inhibitory activity of this compound on DPP-IV.
Methodology:
-
Reagent Preparation:
-
DPP-IV Enzyme Solution: Dilute recombinant human DPP-IV in a suitable assay buffer (e.g., Tris-HCl).
-
Substrate Solution: Prepare a solution of a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC).
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Inhibitor Wells: Add the DPP-IV enzyme solution and the Diprotin A dilutions.
-
Control Wells (100% activity): Add the DPP-IV enzyme solution and vehicle.
-
Blank Wells: Add assay buffer only.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each Diprotin A concentration relative to the control. Plot the percent inhibition against the log of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC50 value.[1][11]
Protocol 3: TFA Counter-ion Control Experiment
Objective: To determine if the TFA counter-ion is responsible for an observed biological effect.
Methodology:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in your this compound working solutions.
-
Prepare TFA Control Solutions: Prepare a stock solution of a TFA salt (e.g., sodium trifluoroacetate) in the same solvent as your peptide. Create a serial dilution of the TFA salt to match the molar concentrations of TFA in your this compound dilutions.
-
Cell Treatment: In parallel with your this compound-treated cells, treat a set of cells with the corresponding TFA control solutions. Include a vehicle-only control.
-
Assay: Perform your biological assay (e.g., cell viability, signaling pathway activation) on all sets of treated cells.
-
Analysis: Compare the results from the this compound-treated cells with the TFA control-treated cells. If the TFA control elicits a similar effect, it is likely that the TFA counter-ion is contributing to or causing the observed phenotype.[7]
Visualizations
Caption: Diprotin A off-target signaling pathway leading to VE-cadherin phosphorylation.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. drugs.com [drugs.com]
- 9. Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
addressing variability in results with Diprotin A TFA
Welcome to the technical support center for Diprotin A TFA. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that arise during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Diprotin A is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of physiological substrates, including the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), as well as the chemokine Stromal Cell-Derived Factor-1α (SDF-1α).[1][2] This inhibition leads to an accumulation of the active forms of these substrates, potentiating their downstream signaling pathways.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common result of the peptide purification process.[3][4]
Q2: How should I prepare and store this compound solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the activity of this compound and ensuring reproducible results. There are two primary methods for preparing solutions:
-
Direct Aqueous Solution: For concentrations up to approximately 10 mg/mL, Diprotin A can be dissolved directly in aqueous buffers such as PBS (pH 7.2).[5][6] It is highly recommended to prepare these solutions fresh for each experiment and not to store them for more than one day.[5][6]
-
Organic Stock Solution: For higher concentrations, first dissolve this compound in an organic solvent like DMSO, DMF, or ethanol.[5][6] This concentrated stock solution can then be diluted into your aqueous experimental buffer. Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5][7]
To minimize degradation, use high-purity, sterile, and degassed water or buffer for solution preparation to reduce the risk of oxidation.[8]
Q3: What are typical starting concentrations and incubation times for this compound in cell-based assays?
A3: A common starting concentration range for this compound in cell-based assays is 10-100 µM.[1] Incubation times can vary significantly based on the cell type, the specific assay, and experimental goals, with published studies using times ranging from 10 minutes to several hours.[1] For initial experiments, a 30-60 minute incubation period is often a reasonable starting point.[1] However, it is crucial to perform a time-course and dose-response experiment to empirically determine the optimal conditions for your specific experimental system.[1]
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
A4: Yes, the TFA counterion can potentially impact experimental outcomes. Residual TFA from the purification process can bind to the peptide and may alter its biological activity.[3][9] At certain concentrations, TFA itself has been shown to be cytotoxic, affecting cell proliferation in a dose-dependent manner.[9][10] For sensitive applications, such as cellular assays or in vivo studies, the presence of TFA can introduce variability or even lead to misinterpretation of results.[9][11] If you observe unexpected effects on cell viability or inconsistent results, it may be worthwhile to consider using a peptide with a different salt form (e.g., hydrochloride) or to perform a salt exchange.[10]
Troubleshooting Guide
High variability in experimental results when using this compound can be frustrating. The following guide addresses common issues and provides potential solutions.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell density across wells can lead to varied responses. | Ensure a homogenous cell suspension before and during seeding. Aim for 70-80% confluency at the time of the assay.[1] |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant concentration differences, especially with potent compounds. | Use calibrated pipettes and proper technique. For very small volumes, consider serial dilutions. | |
| Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile buffer or media to maintain humidity. | |
| No observable effect or lower than expected activity | Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short for the desired effect to manifest. | Perform a dose-response curve with a range of concentrations (e.g., 1 µM - 100 µM) and a time-course experiment (e.g., 10 min - 24 hours) to determine the optimal conditions for your specific cell line and assay.[1] |
| Degradation of this compound: The peptide may have degraded due to improper storage or handling. | Prepare fresh solutions for each experiment.[8] If using a stock solution, ensure it has been stored correctly at -80°C or -20°C in an anhydrous solvent and has not undergone multiple freeze-thaw cycles.[5] | |
| Low DPP-IV Expression in Cell Line: The cell line you are using may not express sufficient levels of DPP-IV for a robust response. | Verify the expression of DPP-IV in your chosen cell line using techniques like Western blot or flow cytometry. Consider using a cell line known to have high DPP-IV expression.[1] | |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistencies in the preparation of this compound solutions or other reagents can lead to batch-to-batch differences. | Standardize your reagent preparation protocols. Always use the same source and lot of reagents whenever possible. Prepare fresh solutions for each experiment.[8] |
| Cell Passage Number: The characteristics of cultured cells can change over time with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Short In Vivo Half-Life: For in vivo studies, the very short biological half-life of Diprotin A can lead to transient and incomplete inhibition of DPP-IV, causing variability.[12] | Standardize the administration protocol, including timing, volume, and route.[12] Due to its rapid clearance, frequent administration may be necessary to maintain significant DPP-IV inhibition.[12] | |
| Cloudy or precipitated solution | Solubility Issues: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. | Decrease the concentration of the solution.[5] Alternatively, prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.[5] Gentle sonication can also help to dissolve the compound.[5] |
| Peptide Aggregation: Peptides can aggregate at high concentrations or under certain pH and temperature conditions. | Centrifuge the solution to pellet any aggregates before use.[5] Preparing solutions from an organic stock can help minimize aggregation upon dilution into aqueous buffers.[5] |
Data Presentation
This compound Solubility
| Solvent | Approximate Solubility | Reference(s) |
| Water | ≥ 77.5 mg/mL (170.15 mM) | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| DMSO | ~25 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] |
| Dimethyl Formamide (DMF) | ~33 mg/mL | [6] |
Recommended Starting Conditions for Cell-Based Assays
| Parameter | Recommended Range/Value | Reference(s) |
| Cell Line Examples | Caco-2, HUVEC, Jurkat | [1] |
| Seeding Density | Aim for 70-80% confluency | [1] |
| Diprotin A Concentration | 1 µM - 100 µM | [1] |
| Incubation Time | 10 min - 24 hours | [1] |
| Assay Temperature | 37°C | [1] |
Comparative IC50 Values for DPP-IV Inhibition
| Inhibitor | IC50 Value | Reference(s) |
| Diprotin A | 0.5 mg/mL (~1464 µM) | [13] |
| Chlorogenic Acid | 0.3 mg/mL (~847 µM) | [13] |
| Sitagliptin | 19 nM (0.019 µM) | [14] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of this compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DMSO for dissolving the inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant DPP-IV in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC substrate in assay buffer or DMSO.
-
Prepare a stock solution of this compound in DMSO and create a dilution series.[2]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and the same volume of DMSO as used for the inhibitor.
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentration of this compound.[2]
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[2]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity over time.[2]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Western Blot Analysis for VE-Cadherin Phosphorylation
Objective: To quantify the levels of phosphorylated VE-cadherin in human endothelial cells following treatment with Diprotin A.
Methodology:
-
Cell Culture and Treatment: Culture human endothelial cells (hECs) to confluence. Treat the cells with the desired concentration of Diprotin A (e.g., 100 µM) for a specified duration (e.g., 30 minutes).[15][16]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.[1]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VE-cadherin (e.g., p-VE-cadherin Tyr731).[16] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total VE-cadherin as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated VE-cadherin band to the total VE-cadherin band for each sample.
Visualizations
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
Caption: Signaling pathway of Diprotin A leading to VE-cadherin phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Diprotin A TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diprotin A TFA. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Diprotin A and how does it work?
A1: Diprotin A is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of various polypeptides, particularly those with a proline or alanine (B10760859) in the second position.[1][2] By inhibiting DPP-IV, Diprotin A prevents the degradation of its substrates, such as the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] This leads to an increase in the circulating half-life and potentiation of the effects of these hormones, which are crucial for glucose homeostasis.[4] Interestingly, while it is a potent inhibitor, evidence also suggests that Diprotin A can act as a very slowly hydrolyzed substrate for DPP-IV, and this prolonged occupancy of the active site contributes to its inhibitory effect.[3]
Q2: What is the significance of the TFA counter-ion in this compound?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides like Diprotin A.[5][6] After purification, the peptide is often isolated as a TFA salt. It is crucial to be aware of the potential effects of the TFA counter-ion in biological assays, as it can introduce experimental variability.[5][6] Residual TFA has been reported to inhibit cell proliferation in some cases and increase it in others.[6] It can also alter the pH of your experimental solutions.[6] For sensitive cell-based or enzymatic assays, it is recommended to consider the potential impact of TFA and, if necessary, use a salt-exchanged version of the peptide (e.g., acetate (B1210297) or hydrochloride salt).[6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid powder at -20°C or -80°C.[7][8][9] Stock solutions, especially in aqueous buffers, are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[8] If you must store stock solutions, keep them at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[7][10] When using a new vial of DMSO to prepare stock solutions, be aware that it can be hygroscopic, which may affect solubility.[7]
Q4: What are the typical working concentrations for Diprotin A in cell-based assays?
A4: The optimal concentration of Diprotin A can vary depending on the cell type, assay conditions, and the level of DPP-IV expression.[11] A common starting range for in vitro experiments is between 1 µM and 100 µM.[11] It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | TFA counter-ion interference: Residual trifluoroacetic acid from peptide synthesis can affect cell viability and proliferation.[5][6] | - Be aware of the TFA salt form of your peptide. - Consider using a lower concentration of this compound. - For highly sensitive assays, use a peptide with a different counter-ion (e.g., acetate or HCl).[6] |
| Solvent effects: High concentrations of organic solvents like DMSO can have physiological effects on cells.[8] | - Ensure the final concentration of the organic solvent in your assay is insignificant and consistent across all wells. - Prepare a vehicle control with the same concentration of the solvent. | |
| Low or no inhibition of DPP-IV activity observed. | Insufficient inhibitor concentration: The concentration of Diprotin A may be too low to effectively inhibit the enzyme.[11] | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions.[11] |
| Low DPP-IV expression: The cells or tissue being used may have low endogenous levels of DPP-IV.[11] | - Confirm DPP-IV expression levels using methods like Western blot, flow cytometry, or a baseline DPP-IV activity assay.[11] | |
| Degraded Diprotin A: Improper storage or handling can lead to the degradation of the peptide.[11] | - Prepare fresh stock solutions for each experiment.[10] - Ensure the solid compound has been stored correctly at -20°C or -80°C.[7][8] | |
| High background in fluorescence-based DPP-IV activity assays. | Autofluorescence from media or compounds: Components in the cell culture media (e.g., phenol (B47542) red) or the test compounds themselves can fluoresce.[11] | - Use phenol red-free media for the assay. - Include a control well with the compound alone to measure its intrinsic fluorescence.[11] |
| Sub-optimal assay conditions: Incorrect filter sets or excessive enzyme/substrate concentrations can increase background.[11] | - Verify that the excitation and emission wavelengths on your plate reader are correct for the fluorogenic substrate used. - Optimize the concentrations of both the DPP-IV enzyme and the substrate to achieve a good signal-to-noise ratio.[11] | |
| Variability in in vivo experiments. | Short half-life of Diprotin A: Diprotin A has a very short in vivo half-life, leading to transient inhibition of DPP-IV.[12] | - Consider more frequent administration of Diprotin A (e.g., every 2-6 hours) to maintain effective DPP-IV inhibition.[12] |
| Inconsistent administration: Variations in the timing, volume, or route of administration can lead to variable results.[12] | - Standardize the administration protocol for all animals in the study.[12] |
Quantitative Data Summary
Table 1: Solubility of Diprotin A
| Solvent | Approximate Solubility | Reference |
| Water | ≥ 100 mg/mL (292.87 mM) | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [8] |
| DMSO | 25 - 100 mg/mL | [7][8] |
| Ethanol | ~10 mg/mL | [8] |
| Dimethyl formamide | ~33 mg/mL | [8] |
Table 2: Reported Inhibitory Potency of Diprotin A
| Parameter | Value | Conditions | Reference |
| IC50 | 1.73 µg/mL | Varies by experimental setup | [1] |
| Ki | 3.8 µM | Competitive inhibition | [1] |
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of Diprotin A on DPP-IV using a fluorogenic substrate.
Materials:
-
Recombinant DPP-IV enzyme
-
This compound
-
Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the Diprotin A stock solution in assay buffer to create a range of concentrations for testing.
-
Dilute the DPP-IV enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and the same volume of solvent used for the inhibitor.
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentrations of Diprotin A.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow Diprotin A to bind to the enzyme.[1]
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.[1]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each Diprotin A concentration compared to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the Diprotin A concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Diprotin A, Dipeptidyl peptidase IV inhibitor (CAS 90614-48-5) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Diprotin A TFA in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered when using Diprotin A TFA in cell culture experiments. The focus is on minimizing cytotoxicity that may arise from the trifluoroacetate (B77799) (TFA) counter-ion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Diprotin A is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. By inhibiting DPP-IV, Diprotin A prevents the degradation of its substrates, such as the chemokine Stromal Cell-Derived Factor-1α (SDF-1α). This leads to an accumulation of the active form of these substrates, potentiating their downstream signaling pathways.[2][3] this compound is the trifluoroacetate salt of Diprotin A, which is a common form resulting from the purification process of synthetic peptides.[4]
Q2: Why am I observing unexpected cytotoxicity in my cell line after treatment with this compound?
A2: Unexpected cytotoxicity with peptide compounds is often attributed to the trifluoroacetate (TFA) counter-ion, which is a remnant of the peptide synthesis and purification process.[4][5] TFA is a strong acid and can be toxic to cells in culture, potentially confounding experimental results by inducing cell death or inhibiting proliferation.[6] These cytotoxic effects can be mistaken for the biological activity of the peptide itself.
Q3: At what concentrations does TFA become cytotoxic?
A3: The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of exposure. Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 0.1 mM.[6] For many cell lines, cytotoxic effects are commonly observed at concentrations above 100 µM.[6] It is crucial to determine the toxicity threshold for your specific cell line by running a TFA control.
Q4: How can I be sure that the observed cytotoxicity is from TFA and not Diprotin A itself?
A4: To differentiate between the cytotoxicity of Diprotin A and the TFA counter-ion, it is essential to run a "TFA control" experiment. This involves treating your cells with a TFA solution (e.g., sodium trifluoroacetate) at the same molar concentrations as those present in your this compound experiments. If you observe similar levels of cytotoxicity in the TFA control wells as in the this compound-treated wells, it is highly likely that the TFA counter-ion is responsible for the observed toxicity.[5]
Q5: What are the alternatives to using the TFA salt of Diprotin A?
A5: If TFA-induced cytotoxicity is a concern, you can replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[7] This can be achieved through a salt exchange procedure. Many peptide vendors also offer custom synthesis of peptides with alternative counter-ions.
Troubleshooting Guides
Problem 1: High or Dose-Dependent Cell Death Observed After Treatment
-
Possible Cause: Cytotoxicity from the TFA counter-ion.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a stock solution of TFA (e.g., neutralized with NaOH to the pH of your media) and treat cells with concentrations of TFA equivalent to those in your this compound experiments.
-
Perform a Dose-Response Curve for TFA: Determine the IC50 value of TFA for your specific cell line to understand its toxicity profile.
-
Perform TFA Exchange: If TFA is confirmed to be cytotoxic at your working concentrations, perform a salt exchange to replace TFA with HCl or acetate (see Experimental Protocols section).
-
Source Alternative Salt Form: Contact your peptide supplier to inquire about the availability of Diprotin A with a different counter-ion (e.g., Diprotin A hydrochloride).
-
Problem 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
-
Possible Cause 1: Variable levels of residual TFA between different batches of this compound.
-
Solution:
-
If possible, quantify the TFA content of each batch.
-
Perform a TFA exchange on all batches to ensure consistency.
-
-
Possible Cause 2: pH shift in the cell culture medium upon addition of the this compound stock solution.
-
Solution:
-
Check the pH of the cell culture medium after adding the this compound stock solution.
-
If a significant pH drop is observed, adjust the pH of your stock solution or prepare it in a buffered solution.
-
-
Possible Cause 3: Instability of Diprotin A in the culture medium.
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Information from some suppliers suggests that aqueous solutions of Diprotin A should not be stored for more than one day.[8]
-
Quantitative Data: Cytotoxicity of TFA
The following table summarizes reported cytotoxic concentrations of TFA in various cell lines. Note that these are for the TFA counter-ion alone and can serve as a guideline for troubleshooting experiments with this compound.
| Cell Line | Observed Effect | TFA Concentration | Reference |
| HUVEC | Inhibition of cell proliferation | ~0.1 mM | [6] |
| Jurkat | Significant toxicity | ~5 mM | [6] |
| PC-12 | Significant, dose-dependent cell death | 1-5 mM | [6] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [6] |
| Osteoblasts | Reduced cell numbers and thymidine (B127349) incorporation | 10-100 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Selection: Diprotin A is soluble in water, DMSO, and ethanol.[8][9] For cell-based assays, it is recommended to dissolve in sterile, nuclease-free water or a buffer compatible with your cell line to avoid solvent-induced cytotoxicity. If using an organic solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%).
-
Dissolution: Dissolve the powder in the chosen solvent to create a concentrated stock solution (e.g., 10 mM or 100 mM). Gentle vortexing or brief sonication can aid dissolution.[10]
-
Sterilization: If prepared in an aqueous solution, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Trifluoroacetate (TFA) Exchange with Hydrochloric Acid (HCl)
This protocol is a common method to replace the TFA counter-ion with the more biocompatible chloride ion.[11]
-
Dissolution: Dissolve the this compound peptide in a dilute solution of hydrochloric acid (e.g., 10 mM HCl).
-
Lyophilization: Freeze-dry (lyophilize) the solution completely.
-
Repeat: Repeat the dissolution and lyophilization steps at least two more times with the dilute HCl solution.
-
Final Reconstitution: After the final lyophilization, reconstitute the resulting Diprotin A HCl in your desired sterile solvent for creating a stock solution.
Visualizations
Diprotin A Signaling Pathway
Caption: Mechanism of Diprotin A action on the SDF-1α/CXCR4 signaling pathway.
Experimental Workflow: Assessing Cytotoxicity
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease [frontiersin.org]
- 4. genscript.com.cn [genscript.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diprotin A TFA and Other Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Researchers
For Immediate Publication
This guide offers an objective comparison of Diprotin A trifluoroacetate (B77799) (TFA) with other prominent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document provides a data-centric overview of their relative performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a transmembrane serine protease that plays a pivotal role in glucose homeostasis. It is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, released by the gut in response to nutrient intake, stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. By inhibiting DPP-IV, the action of incretins is prolonged, leading to improved glycemic control. This mechanism forms the basis of a major therapeutic class for type 2 diabetes mellitus.
Diprotin A (Ile-Pro-Ile), a tripeptide, is a well-characterized competitive inhibitor of DPP-IV and is frequently used as a reference compound in research. This guide compares the in vitro and in vivo performance of Diprotin A with commonly used synthetic DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for Diprotin A and other selected DPP-IV inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target | Reported IC50 |
| Diprotin A | DPP-IV | 1.1 µg/mL (~3.2 µM)[1] |
| Sitagliptin | DPP-IV | 18 nM[2] |
| Vildagliptin | DPP-IV | 62 nM[3] |
| Saxagliptin | DPP-IV | 50 nM[3] |
| Linagliptin | DPP-IV | 1 nM[3] |
In Vivo Efficacy: A Comparative Look
Direct comparative in vivo studies of Diprotin A against synthetic inhibitors in diabetes models are limited. However, one study in mice provided a head-to-head comparison of the DPP-IV inhibitory activity of Diprotin A and Sitagliptin. The results indicated that while Diprotin A did inhibit DPP-IV in vivo, Sitagliptin demonstrated a more potent and sustained inhibition.
| Inhibitor | Time Point | Mean DPP-IV Inhibition (%) | Notes |
| Diprotin A | 2 hours post-administration (peak) | 38.3% (average of 2 of 3 mice) | One mouse showed no significant inhibition. |
| Diprotin A | 12 hours post-administration (trough) | 16.1% - 51.7% (in 3 mice) | |
| Sitagliptin | 2 hours post-administration (peak) | >99% | Near-complete inhibition observed. |
| Sitagliptin | 12 hours post-administration (trough) | 68.1% (average) |
These findings suggest that while Diprotin A is active in vivo, its potency and/or pharmacokinetic profile may be less favorable than that of a clinically approved inhibitor like Sitagliptin for achieving sustained DPP-IV inhibition.
Selectivity Profile: A Critical Consideration
An essential aspect of a DPP-IV inhibitor's profile is its selectivity for DPP-IV over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, to minimize potential off-target effects. While extensive selectivity data is available for clinically approved inhibitors, a thorough search of public scientific literature reveals a lack of specific IC50 or Ki values for Diprotin A's inhibitory activity against DPP-8 and DPP-9.[1] This absence of data is a significant point of consideration for researchers using Diprotin A as a specific DPP-IV inhibitor.
| Inhibitor | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) |
| Diprotin A | ~3200 | Not Available | Not Available |
| Sitagliptin | 18 | >10,000 | >10,000 |
| Vildagliptin | 50 | 2,700 | 880 |
| Saxagliptin | 26 | 3,500 | 6,600 |
| Linagliptin | 1 | >10,000 | 40,000 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are presented in the DOT language for visualization.
Experimental Protocols
A detailed methodology for a standard in vitro fluorometric DPP-IV inhibition assay is provided below. This protocol can be adapted to compare the inhibitory potential of Diprotin A TFA with other compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)
-
Test Inhibitors (e.g., this compound, Sitagliptin) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant DPP-IV in cold assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in assay buffer.
-
Prepare serial dilutions of the test inhibitors and a positive control (e.g., Sitagliptin) in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 25 µL of each inhibitor dilution to the respective wells.
-
Positive Control Wells: Add 25 µL of each Sitagliptin dilution to the respective wells.
-
100% Activity Control Wells: Add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Blank (No Enzyme) Wells: Add 50 µL of assay buffer.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Conclusion
This compound is a valuable research tool as a competitive inhibitor of DPP-IV. However, when compared to clinically approved synthetic inhibitors, the available data suggests it has a lower in vitro and in vivo potency for DPP-IV inhibition. A significant gap in the current knowledge is the lack of a comprehensive selectivity profile for Diprotin A against other dipeptidyl peptidases like DPP-8 and DPP-9. Researchers should consider these factors when designing experiments and interpreting results, particularly when high potency and selectivity are critical. The provided protocols and diagrams offer a framework for conducting further comparative studies to elucidate the relative performance of this compound and other DPP-IV inhibitors.
References
A Comparative Guide to DPP-4 Inhibitors: Diprotin A TFA vs. Sitagliptin in Research Models
For researchers, scientists, and drug development professionals, selecting the appropriate dipeptidyl peptidase-4 (DPP-4) inhibitor is crucial for achieving reliable and relevant experimental outcomes. This guide provides an objective comparison of Diprotin A trifluoroacetate (B77799) (TFA) and sitagliptin (B1680988), two prominent DPP-4 inhibitors, highlighting their performance in research models with supporting experimental data. While both molecules target the same enzyme, their applications in research and clinical settings differ significantly.
Mechanism of Action: Targeting the Incretin (B1656795) System
Both Diprotin A and sitagliptin function by inhibiting the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut in response to food and enhance insulin (B600854) secretion while suppressing glucagon (B607659) release in a glucose-dependent manner.[2][3] By blocking DPP-4, both compounds prevent the degradation of GLP-1 and GIP, thereby prolonging their activity and improving glycemic control.[1][2]
Sitagliptin is a potent and selective competitive inhibitor of DPP-4.[2][3] Diprotin A, a tripeptide (Ile-Pro-Ile), also acts as a competitive inhibitor of DPP-4.[1] Interestingly, some evidence suggests that Diprotin A's inhibitory action stems from it being a very slowly hydrolyzed substrate, which effectively occupies the enzyme's active site.[4]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for Diprotin A TFA and sitagliptin, providing a clear comparison of their characteristics.
Table 1: In Vitro DPP-4 Inhibition
| Parameter | Diprotin A | Sitagliptin |
| IC50 | 1.1 - 1.73 µg/mL | Not typically reported in µg/mL; potency is well-established |
| Ki | 3.8 µM | Not explicitly found in the provided search results |
IC50 and Ki values for Diprotin A can vary depending on experimental conditions.[1]
Table 2: Pharmacokinetic Properties
| Parameter | Diprotin A | Sitagliptin |
| Bioavailability | Limited in vivo data available | ~87%[5] |
| Half-life | Limited in vivo data available | 8-14 hours[6] |
| Excretion | Limited in vivo data available | ~80% unchanged in urine[6] |
Table 3: In Vivo Efficacy in Research Models
| Parameter | Diprotin A | Sitagliptin |
| Primary Use | Research tool for in vitro and in vivo studies, not primarily for glycemic control | Clinically approved drug for type 2 diabetes; extensive in vivo data on glycemic control[7] |
| Effect on Glucose Tolerance | Limited publicly available data on mammalian models for glycemic control | Significantly improves glucose tolerance in various animal models and humans[8][9][10] |
| Effect on Incretin Levels | Prevents GLP-1 degradation in cell culture[11] | Increases active GLP-1 levels by approximately 2-fold post-meal[6] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating DPP-4 inhibitors.
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric assays for measuring DPP-4 activity and its inhibition.[12][13][14]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound and Sitagliptin (as a positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and sitagliptin in DMSO.
-
Create a serial dilution of the inhibitors in assay buffer.
-
Dilute the DPP-4 enzyme and substrate to their working concentrations in assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add assay buffer and solvent.
-
Enzyme Control (100% Activity): Add assay buffer, DPP-4 enzyme, and solvent.
-
Test Compound: Add assay buffer, DPP-4 enzyme, and the inhibitor dilution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence kinetically for a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is a generalized procedure based on common practices in rodent models.[8][9][10]
Materials:
-
Animal model (e.g., C57BL/6 mice or SHROB rats)
-
This compound or Sitagliptin
-
Vehicle control (e.g., water or saline)
-
Glucose solution for oral gavage (e.g., 2 g/kg)
-
Blood collection supplies (e.g., EDTA tubes)
-
Glucometer and insulin ELISA kit
Procedure:
-
Acclimation and Fasting:
-
Acclimate animals to handling and experimental conditions.
-
Fast animals overnight (e.g., 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer the test compound (Diprotin A or sitagliptin) or vehicle via the desired route (e.g., oral gavage) at a specified time before the glucose challenge (e.g., 60 minutes).
-
-
Baseline Blood Sample:
-
Collect a baseline blood sample (Time 0) from the tail vein or other appropriate site.
-
-
Glucose Challenge:
-
Administer the glucose solution via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Sample Analysis:
-
Measure blood glucose levels immediately using a glucometer.
-
Process the remaining blood to plasma and store for later analysis of insulin levels using an ELISA kit.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose and insulin profiles to quantify the overall effect of the treatment.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. Sitagliptin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. abcam.com [abcam.com]
A Comparative Guide to the Neuroprotective Effects of Diprotin A TFA and Other Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Diprotin A TFA and other prominent dipeptidyl peptidase-IV (DPP-IV) inhibitors, namely sitagliptin (B1680988), linagliptin, and vildagliptin (B1682220). The information is curated from preclinical studies to assist researchers in evaluating these compounds for further investigation and development in the context of neurological disorders.
Executive Summary
Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs primarily used for type 2 diabetes, are gaining attention for their neuroprotective potential. This is largely attributed to their ability to prevent the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which have known neurotrophic effects. This guide focuses on this compound, a competitive inhibitor of DPP-IV, and compares its neuroprotective profile with clinically approved "gliptins."
While direct head-to-head comparative studies are limited, this document synthesizes available data to provide an objective overview of their performance across different experimental models of neurological damage, primarily focusing on ischemic stroke and models of neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound and other selected DPP-IV inhibitors are summarized below. The data is presented based on findings from various preclinical models, highlighting the different contexts in which these compounds have been evaluated.
Quantitative Data Summary
The following tables present a summary of the quantitative data from key preclinical studies. It is important to note that the experimental models and endpoints vary, making direct comparisons challenging.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Ischemic Stroke [1][2]
| Parameter | Vehicle Control | This compound (70 μg/kg) | Outcome |
| Cerebral Infarction Volume | Increased | Reduced | Significant reduction in infarct size |
| Vascular Area (peri-infarct) | Reduced | Increased | Enhanced vascularization |
| Vascular Length (peri-infarct) | Reduced | Increased | Promoted angiogenesis |
| Pericyte Coverage | Reduced | Increased | Improved vascular stability |
| Basement Membrane Coverage | Reduced | Increased | Enhanced vascular integrity |
| Blood-Brain Barrier Permeability | Increased | Reduced | Attenuated BBB leakage |
| ZO-1 Expression (Tight Junction) | Reduced | Upregulated | Strengthened BBB integrity |
| Occludin Expression (Tight Junction) | Reduced | Upregulated | Strengthened BBB integrity |
| PDGFR-β Expression (Pericyte) | Reduced | Upregulated | Increased pericyte proliferation/migration |
Table 2: Neuroprotective Effects of Other DPP-IV Inhibitors in Various Models
| Inhibitor | Model | Key Quantitative Findings | Reference |
| Linagliptin | Hyperglycemic mice with stroke | Significantly decreased infarct volume; Reduced neuronal cell death (TUNEL-positive cells); Decreased cleaved caspase-3 expression. | [3] |
| Normal and diabetic mice with stroke | Pronounced antistroke efficacy, stronger in non-diabetic mice, suggesting glucose-independent neuroprotection. | [4][5] | |
| Vildagliptin | Rats with cerebral ischemia (MCAO) | Dose-dependent attenuation of infarct area and neuronal cell loss; Reduced malondialdehyde (MDA) and increased glutathione (B108866) (GSH); Reduced caspase-3 expression. | [6][7][8] |
| Sitagliptin | Ischemic stroke patients (observational) | No significant increase or decrease in the risk of subsequent adverse cerebrovascular outcomes. | [9][10] |
| Rat model of brain trauma | Showed neuroprotective effects. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound in Ischemic Stroke Mouse Model[1][2]
-
Animal Model: C57BL/6J mice.
-
Induction of Ischemia: Photothrombotic ischemia to induce a focal cortical stroke.
-
Drug Administration: Intraperitoneal injection of this compound (70 μg/kg) twice daily for 3 days, starting 30 minutes after stroke induction.
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured using Nissl staining.
-
Vascular Analysis: Immunofluorescence staining for CD31 (blood vessels), desmin (pericytes), and collagen IV (basement membrane) in the peri-infarct cortex.
-
Blood-Brain Barrier Permeability: Assessed by Evans Blue dye extravasation.
-
Protein Expression: Western blot analysis of tight junction proteins (ZO-1, occludin) and a pericyte marker (PDGFR-β) in the penumbra.
-
Linagliptin in Hyperglycemic Stroke Mouse Model[3]
-
Animal Model: Streptozotocin-induced hyperglycemic mice.
-
Induction of Ischemia: Focal cerebral ischemia.
-
Drug Administration: Linagliptin treatment.
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured to assess the extent of brain damage.
-
Neuronal Death: TUNEL staining to quantify apoptotic cells.
-
Apoptotic Pathway: Western blot for cleaved caspase-3.
-
Signaling Pathway: Western blot for p-Akt and p-mTOR.
-
Vildagliptin in Cerebral Ischemia Rat Model[6][7][8]
-
Animal Model: Non-diabetic Wistar rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) for 30 minutes followed by reperfusion.
-
Drug Administration: Oral administration of vildagliptin (2.5, 5, and 10 mg/kg) for 3 weeks prior to MCAO.
-
Assessment of Neuroprotection:
-
Neurological Deficit: Assessed 24 hours after reperfusion.
-
Oxidative Stress: Measurement of malondialdehyde (MDA) and reduced glutathione (GSH) in brain tissue.
-
Apoptosis: Immunohistochemical analysis of caspase-3 expression.
-
Signaling Pathway: Measurement of PI3K, p-AKT, and mTOR brain content.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of DPP-IV inhibitors are mediated through various signaling pathways. While there is an overlap in the downstream effects, the specific mechanisms may differ.
DPP-IV Inhibition and Neuroprotection
The primary mechanism of DPP-IV inhibitors involves preventing the breakdown of GLP-1. Increased levels of active GLP-1 can cross the blood-brain barrier and activate GLP-1 receptors on neuronal cells, initiating a cascade of neuroprotective signaling.
References
- 1. Frontiers | this compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke [frontiersin.org]
- 2. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin | DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects | springermedicine.com [springermedicine.com]
- 4. The DPP-4 Inhibitor Linagliptin Counteracts Stroke in the Normal and Diabetic Mouse Brain: A Comparison With Glimepiride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of vildagliptin against cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of vildagliptin against cerebral ischemia in rats | springermedizin.de [springermedizin.de]
- 8. Neuroprotective effect of vildagliptin against cerebral ischemia in rats | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular risk of sitagliptin in ischemic stroke patients with type 2 diabetes and chronic kidney disease: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke [frontiersin.org]
- 12. Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Diprotin A TFA's Impact on Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diprotin A TFA's performance in modulating immune cells against other relevant alternatives. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to facilitate objective evaluation for research and drug development purposes.
Introduction to this compound and DPP-IV Inhibition
This compound is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme also known as the T-cell antigen CD26. DPP-IV is a transmembrane glycoprotein (B1211001) with ectoenzyme activity that cleaves N-terminal dipeptides from various polypeptides, particularly those with a proline or alanine (B10760859) residue in the penultimate position. Key substrates of DPP-IV include chemokines, cytokines, and neuropeptides. By inhibiting DPP-IV, this compound prolongs the bioavailability and enhances the signaling of these substrates, leading to modulation of immune responses. This has significant implications for T-cell activation and proliferation. Inhibition of DPP-IV has been demonstrated to suppress T-helper 1 (Th1)-mediated immune responses, encourage a shift towards a Th2 cytokine profile, and augment the function of regulatory T cells (Tregs).
Quantitative Comparison of DPP-IV Inhibitory Activity
The efficacy of DPP-IV inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the in vitro IC50 values for Diprotin A and a selection of other DPP-IV inhibitors.
| Inhibitor | Type | Source/Target | IC50 Value | Reference |
| Diprotin A | Tripeptide | Recombinant Human DPP-IV | 24.7 µM | [1] |
| Sitagliptin | Synthetic | Recombinant Human DPP-IV | 19 nM | [1] |
| Vildagliptin (B1682220) | Synthetic | Recombinant Human DPP-IV | 62 nM | [1] |
| Chlorogenic Acid | Natural Phenolic Acid | DPP-IV | ~847 µM (0.3 mg/mL) | [1] |
Note: IC50 values can vary between studies due to different experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
Comparative Effects on Immune Cell Populations and Functions
While direct head-to-head studies comparing the immunomodulatory effects of this compound with other DPP-IV inhibitors are limited, the following table summarizes the reported effects of Diprotin A and other well-characterized inhibitors on various immune cell parameters.
| Parameter | Diprotin A | Sitagliptin | Vildagliptin |
| T-Cell Proliferation | Suppresses T-cell proliferation. | Inhibits proliferation of PHA-stimulated PBMCs in a dose-dependent manner.[2] | No significant effect on ex vivo lymphocyte function in patients with type 2 diabetes.[3] |
| Th1 Cytokine Production (IFN-γ) | Suppresses Th1-mediated responses. | Decreased intracellular IFN-γ expression in T cells.[2] | No significant effect on ex vivo cytokine production.[3] |
| Th2 Cytokine Production (IL-4) | Promotes a shift towards a Th2 cytokine profile. | Increased IL-4 secretion in culture supernatants.[2] | No significant effect on ex vivo cytokine production.[3] |
| Th17 Cytokine Production (IL-17) | Not explicitly reported. | Significantly decreased the percentage of T CD4+IL-17+ cells.[2] | No significant effect on ex vivo cytokine production.[3] |
| Regulatory T cells (Tregs) | Enhances the function of Tregs. | Leads to the generation of regulatory TGF-β1 secreting cells.[2] | Not explicitly reported. |
| Other Cytokines | Not explicitly reported. | Completely abolished IL-6 expression and inhibited IL-10.[2] | Suppresses IL-1β elevation.[4] |
Signaling Pathways
DPP-IV Inhibition and T-Cell Activation
DPP-IV/CD26 plays a costimulatory role in T-cell activation. Its inhibition by agents like this compound can interfere with this process, leading to altered cytokine production and proliferative responses.
Caption: DPP-IV/CD26 acts as a co-stimulatory molecule in T-cell activation.
SDF-1α/CXCR4 Signaling Pathway
DPP-IV is known to cleave and inactivate the chemokine SDF-1α (CXCL12). Inhibition of DPP-IV by this compound can enhance SDF-1α signaling through its receptor CXCR4, which is crucial for T-cell trafficking and survival.[5][6]
Caption: this compound enhances SDF-1α signaling by preventing its degradation by DPP-IV.
Experimental Protocols
In Vitro DPP-IV Inhibitory Activity Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on DPP-IV activity.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add DPP-IV enzyme and the various dilutions of the test compounds.
-
Positive Control Wells: Add DPP-IV enzyme and the dilutions of the positive control.
-
100% Activity Control Wells: Add DPP-IV enzyme and an equivalent volume of the solvent used for the compounds.
-
Blank Wells: Add assay buffer only (no enzyme).
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sitagliptin inhibit human lymphocytes proliferation and Th1/Th17 differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptidyl peptidase-4 inhibitor vildagliptin does not affect ex vivo cytokine response and lymphocyte function in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease [frontiersin.org]
A Comparative Analysis of Diprotin A and Diprotin B as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Diprotin A and Diprotin B, two well-characterized tripeptide inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a critical enzyme in glucose homeostasis and a significant therapeutic target for type 2 diabetes.[1] This document outlines their biochemical properties, comparative efficacy, and the experimental protocols used to evaluate their inhibitory activity, facilitating informed decisions in research and drug development.
Biochemical and Physicochemical Properties
Diprotin A and Diprotin B are tripeptides originally isolated from Bacillus cereus.[1][2] They share a common structural feature essential for their interaction with DPP-IV: a central proline residue.[1] However, their distinct N-terminal and C-terminal amino acids lead to differences in their molecular weight and inhibitory potency.[1]
| Property | Diprotin A | Diprotin B |
| Sequence | Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile)[1] | Valyl-Prolyl-Leucine (Val-Pro-Leu)[1] |
| Molecular Formula | C₁₇H₃₁N₃O₄[1] | C₁₆H₂₉N₃O₄[1] |
| Molecular Weight | 341.45 g/mol [1] | 327.42 g/mol [1] |
| Source | Bacillus cereus[1] | Bacillus cereus[1] |
Mechanism of Action: Competitive Inhibition and Slow Substrates
Both Diprotin A and Diprotin B are classified as competitive inhibitors of DPP-IV.[1][3] Their structure allows them to bind to the active site of the enzyme, preventing the binding and subsequent cleavage of natural substrates.[3] However, further research has revealed a more nuanced mechanism: they are also substrates for DPP-IV that are hydrolyzed at a very slow rate.[1][4] This prolonged residence time in the active site is the basis of their effective inhibitory action, as they block the access of rapidly hydrolyzed natural substrates like glucagon-like peptide-1 (GLP-1).[4]
Comparative Efficacy in DPP-IV Inhibition
While both peptides are effective inhibitors, studies demonstrate a significant difference in their potency. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's effectiveness, with a lower IC50 value indicating greater potency.[1]
| Inhibitor | IC50 Value (µM) | Inhibition Type |
| Diprotin A | 3.5[1] | Competitive[1] |
| Diprotin B | 15.8[1] | Competitive[1] |
Data sourced from Nongonierma et al. (2018) as cited in Puspitojati et al. (2023).[1]
These values indicate that Diprotin A is approximately 4.5 times more potent than Diprotin B in inhibiting DPP-IV activity under the tested conditions.[1]
Signaling Pathways Modulated by Diprotin A and B
The therapeutic effect of DPP-IV inhibitors like Diprotin A and B is primarily achieved through the potentiation of incretin (B1656795) hormone signaling.[1] By inhibiting DPP-IV, they prevent the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][4] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying, all contributing to improved glycemic control.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Diprotins A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Diprotin A TFA for DPP-IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diprotin A TFA's inhibitory activity on Dipeptidyl Peptidase-IV (DPP-IV) and discusses its specificity in the context of other DPP-IV inhibitors. While Diprotin A is a well-established and widely used reference inhibitor for DPP-IV, this guide aims to present an objective overview based on available experimental data.
Diprotin A (Ile-Pro-Ile) is a competitive inhibitor of DPP-IV, an enzyme crucial for glucose metabolism through its inactivation of incretin (B1656795) hormones like GLP-1.[1][2][3] Its trifluoroacetic acid (TFA) salt is a common formulation used in research. The specificity of an inhibitor is critical to avoid off-target effects and ensure the validity of experimental outcomes.[4]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the reported IC50 values for Diprotin A against DPP-IV from various studies and compares it with other known inhibitors. It is important to note that IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations, and the specific assay used.[4][5]
| Inhibitor | Target | IC50 Value | Compound Class | Reference |
| Diprotin A | DPP-IV | 24.7 µM | Peptide | [3][6] |
| Diprotin A | DPP-IV | 0.5 mg/mL (~1464 µM) | Peptide | [3][6] |
| Diprotin A | DPP-IV | 29.86 µg/mL | Peptide | [7] |
| Diprotin A | DPP-IV | 1.1 µg/mL | Peptide | |
| Diprotin A | DPP-IV | 1.73 µg/mL | Peptide | [1] |
| Sitagliptin | DPP-IV | 19 nM (0.019 µM) | Small Molecule (Synthetic) | [3] |
| Chlorogenic Acid | DPP-IV | 0.3 mg/mL (~847 µM) | Phenolic Acid (Natural) | [3][6] |
| Berberine | DPP-IV | 3.94 µM | Alkaloid (Natural) | [5] |
| Quercetin | DPP-IV | 9.8 µM | Flavonoid (Natural) | [5] |
Note on Specificity: A comprehensive search of publicly available scientific literature did not yield specific IC50 or Ki values for Diprotin A's inhibitory activity against other closely related serine proteases such as Fibroblast Activation Protein (FAP), DPP-II, DPP-8, or DPP-9. This represents a significant data gap, and researchers should exercise caution when interpreting results where off-target inhibition could be a confounding factor.
Experimental Protocols
A standard method for determining the in vitro inhibitory activity of a compound against DPP-IV is a fluorometric assay.
In Vitro DPP-IV Inhibition Assay Protocol
1. Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[1][3]
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)[3]
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Sitagliptin)[3]
-
Solvent (e.g., DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
DPP-IV Enzyme Solution: Dilute the human recombinant DPP-IV stock solution in cold Tris-HCl buffer to the desired working concentration (e.g., 1.73 mU/mL).[3] Keep the solution on ice.
-
Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to a final concentration of 200 µM.[3]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor and positive control in DMSO. Create a dilution series in the assay buffer to determine the IC50 value.[3]
3. Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Inhibitor Wells: 26 µL of the test inhibitor solution (at various concentrations) + 24 µL of DPP-IV enzyme solution.[3]
-
Positive Control Wells: 26 µL of the Sitagliptin solution + 24 µL of DPP-IV enzyme solution.[3]
-
100% Activity Control Wells: 26 µL of solvent (e.g., DMSO diluted in buffer) + 24 µL of DPP-IV enzyme solution.[3]
-
Background Wells: 50 µL of assay buffer (no enzyme).[3]
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.[3]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).[1]
4. Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.[3]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.[1]
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% Activity Control well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[1][3]
Visualizations
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Diprotin A TFA's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diprotin A TFA's performance against other prominent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The information herein is supported by experimental data to facilitate informed decisions in research and development.
This compound is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme crucial in glucose metabolism and inflammatory processes. Its mechanism of action extends beyond simple enzyme inhibition, impacting cellular signaling pathways that regulate vascular permeability. This guide offers a comparative analysis of this compound with other widely used DPP-IV inhibitors, focusing on their inhibitory efficacy and their effects on key signaling cascades.
Quantitative Comparison of DPP-IV Inhibitors
The primary measure of a DPP-IV inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for Diprotin A and several alternative DPP-IV inhibitors.
| Inhibitor | Type | IC50 Value (Human DPP-IV) |
| Diprotin A | Peptide | ~1.1 µg/mL (~3.2 µM)[1] |
| Sitagliptin | Small Molecule | 18 nM[2][3][4][5] |
| Vildagliptin | Small Molecule | ~4.5 nM[6] |
| Saxagliptin | Small Molecule | ~0.5 - 50 nM[7][8][9] |
| Linagliptin | Small Molecule | ~1 nM[10][11][12][13] |
Mechanistic Comparison: The SDF-1α/CXCR4/Src/VE-cadherin Pathway
Recent independent studies have elucidated a critical signaling pathway influenced by DPP-IV inhibitors, involving Stromal Cell-Derived Factor-1α (SDF-1α), its receptor CXCR4, the proto-oncogene tyrosine-protein kinase Src, and Vascular Endothelial (VE)-cadherin. Inhibition of DPP-IV by Diprotin A has been shown to augment this pathway, leading to increased VE-cadherin phosphorylation and, consequently, increased vascular permeability in certain contexts.[7][10]
A key study directly compared the effects of Diprotin A and Sitagliptin on this pathway, providing valuable insights into their differential effects. Both inhibitors were found to increase the phosphorylation of Src and VE-cadherin in human endothelial cells, leading to the disruption of endothelial cell-to-cell junctions.[7][10] This effect was attenuated by a CXCR4 blocker or a Src inhibitor, confirming the involvement of the SDF-1α/CXCR4/Src axis.[7][10]
While direct comparative data for other DPP-IV inhibitors on this specific pathway are limited, their primary function of inhibiting DPP-IV suggests they may have similar downstream effects on SDF-1α levels and its signaling cascade.
dot
Caption: this compound's impact on the SDF-1α signaling pathway.
The Role of β-Catenin
In contrast to its effects on the SDF-1α pathway, this compound has also been shown to have a protective role on the vascular barrier in the context of ischemia-hypoxia. This protective effect is mediated by the inhibition of β-catenin cleavage. β-catenin is a key component of adherens junctions, and its cleavage disrupts cell-cell adhesion, leading to increased vascular permeability. By preventing this cleavage, this compound helps maintain the integrity of the vascular barrier under certain pathological conditions.
dot
Caption: Workflow for the DPP-IV inhibition assay.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures changes in vascular permeability in a living organism.
-
Materials:
-
Evans Blue dye (e.g., 1% solution in sterile PBS)
-
Test compounds (e.g., this compound, alternatives, or permeability-inducing agents like SDF-1α)
-
Anesthetic agent
-
Spectrophotometer
-
-
Procedure:
-
Anesthetize the animal model (e.g., mouse).
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.
-
After a set circulation time (e.g., 30-60 minutes), inject the test compounds intradermally into specific sites. A vehicle control should also be injected.
-
After a further incubation period (e.g., 20-30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Incubate the excised tissue in formamide at a set temperature (e.g., 55-60°C) for a sufficient time (e.g., 24 hours) to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extract at ~620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye to determine the level of vascular permeability.
-
VE-cadherin Phosphorylation Assay (Western Blot)
This method detects the phosphorylation status of VE-cadherin in cell lysates.
-
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-VE-cadherin (specific to the phosphorylation site, e.g., Tyr731) and anti-total-VE-cadherin
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
-
-
Procedure:
-
Culture endothelial cells to confluence.
-
Treat the cells with the test compounds for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-VE-cadherin antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the anti-total-VE-cadherin antibody to normalize the data.
-
β-Catenin Cleavage Assay (Western Blot)
This assay is used to detect the cleavage of β-catenin.
-
Materials:
-
Same as for the VE-cadherin phosphorylation assay.
-
Primary antibodies: anti-β-catenin (recognizing either the N-terminus or C-terminus, depending on the expected cleavage site) and an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Procedure:
-
Follow the same general procedure as for the VE-cadherin phosphorylation Western blot (steps 1-9).
-
Incubate the membrane with a primary antibody that can distinguish between full-length and cleaved β-catenin. For example, an antibody targeting the C-terminus will not detect a C-terminally cleaved fragment.
-
Analyze the resulting bands to identify the presence and relative abundance of full-length and cleaved β-catenin fragments.
-
Normalize the results to a loading control.
-
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-catenin cleavage enhances transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 6. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of VE-cadherin is modulated by haemodynamic forces and contributes to the regulation of vascular permeability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Diprotin A TFA Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diprotin A TFA's performance against alternative Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Supported by experimental data, this document details methodologies for key experiments and visualizes relevant biological pathways to aid in the assessment of experimental reproducibility.
Diprotin A, a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), is a valuable tool in biomedical research. However, the trifluoroacetate (B77799) (TFA) salt form in which it is often supplied can introduce variability in experimental results, impacting reproducibility. This guide delves into the performance of this compound, compares it with synthetic and natural alternatives, and discusses the potential influence of the TFA counterion on experimental outcomes.
Quantitative Comparison of DPP-IV Inhibitors
The inhibitory potency of DPP-IV inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Diprotin A and its alternatives. It is important to note that these values can vary between studies due to different experimental conditions, such as enzyme source and substrate concentration.
Table 1: In Vitro IC50 Values of Diprotin A and Synthetic DPP-IV Inhibitors
| Inhibitor | Type | IC50 | Source Organism for DPP-IV |
| Diprotin A | Tripeptide | 2.39 x 10⁻³ µg/mL | Not Specified |
| Diprotin A | Tripeptide | 3.5 µM | Recombinant DPP-IV |
| Sitagliptin | Small Molecule | 18 nM | Human Recombinant |
| Sitagliptin | Small Molecule | 2.04 x 10⁻² µg/mL | Not Specified |
| Vildagliptin | Small Molecule | 62 nM | Human Recombinant |
| Vildagliptin | Small Molecule | 1.70 x 10⁻² µg/mL | Not Specified |
| Linagliptin | Small Molecule | 1 nM | Human Recombinant |
Table 2: In Vitro IC50 Values of Natural DPP-IV Inhibitors
| Inhibitor | Source | IC50 |
| Berberine | Natural Compound | 25 µM |
| Luteolin | Natural Compound | 19.3 µM |
| Myricetin | Natural Compound | 4.8 µM |
| Kaempferol | Natural Compound | 12.5 µM |
| Apigenin | Natural Compound | 22.8 µM |
| Quercetin | Natural Compound | 7.9 µM |
The Influence of the TFA Counterion on Experimental Reproducibility
Many commercially available synthetic peptides, including Diprotin A, are supplied as TFA salts. The presence of the TFA counterion can significantly impact the biological activity and physicochemical properties of the peptide, leading to potential inconsistencies in experimental results.[1][2][3][4]
Key Considerations:
-
Biological Activity: Residual TFA has been shown to inhibit cell proliferation in some cell types while promoting it in others, potentially confounding the interpretation of experimental data.[1][2]
-
Physicochemical Properties: The TFA counterion can affect the secondary structure of peptides and may alter their solubility and stability.[4][5]
-
Best Practices: For sensitive cell-based assays or in vivo studies, it is recommended to exchange the TFA salt for a more biologically compatible salt, such as acetate (B1210297) or hydrochloride (HCl), to minimize the risk of off-target effects and improve experimental reproducibility.[5][6][7]
Signaling Pathways Modulated by DPP-IV Inhibition
DPP-IV inhibitors exert their effects through multiple signaling pathways. The primary mechanism involves the potentiation of incretin (B1656795) hormone signaling, which is crucial for glucose homeostasis. Additionally, DPP-IV inhibition impacts the SDF-1α/CXCR4 signaling axis, which is involved in cell migration and angiogenesis.
Incretin Signaling Pathway
DPP-IV is the primary enzyme responsible for the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, Diprotin A and its alternatives increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.
Caption: DPP-IV inhibition enhances incretin signaling for improved glucose control.
SDF-1α/CXCR4 Signaling Pathway
Stromal cell-derived factor-1α (SDF-1α) and its receptor CXCR4 play a critical role in cell migration, homing, and angiogenesis. DPP-IV can cleave and inactivate SDF-1α. Inhibition of DPP-IV can therefore enhance SDF-1α-mediated signaling.
Caption: DPP-IV inhibition enhances SDF-1α/CXCR4 signaling.
VE-Cadherin Signaling Pathway in Vascular Permeability
Vascular endothelial (VE)-cadherin is a key component of endothelial adherens junctions, regulating vascular permeability. Some studies suggest that DPP-IV inhibitors can influence VE-cadherin phosphorylation, potentially affecting vascular integrity.
Caption: DPP-IV inhibitors can modulate VE-cadherin phosphorylation.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential.
In Vitro DPP-IV Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test inhibitor (e.g., this compound, Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the DPP-IV enzyme and the different concentrations of the test inhibitor to the wells. Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of DPP-IV inhibition for each concentration compared to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for an in vitro DPP-IV inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of a DPP-IV inhibitor on glucose tolerance in a mouse model of diabetes.
Materials:
-
Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)
-
Test compound (e.g., this compound or Sitagliptin)
-
Glucose solution (2 g/kg body weight)
-
Blood glucose meter and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle control orally or via intraperitoneal injection at a predetermined time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
References
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. biocat.com [biocat.com]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
A Comparative Guide to Diprotin A TFA and Alternative Substrates for Dipeptidyl Peptidase IV (DPP-IV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diprotin A trifluoroacetate (B77799) (TFA) and other commonly used substrates for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. This document offers an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate reagents for DPP-IV research.
Introduction to DPP-IV and its Substrates
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in various physiological processes by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position.[1][2] Its substrates include growth factors, chemokines, and neuropeptides.[1] A primary function of DPP-IV is the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[3] Consequently, inhibitors of DPP-IV are a major focus in the development of therapeutics for type 2 diabetes.[1]
Diprotin A (Ile-Pro-Ile) is widely recognized as a competitive inhibitor of DPP-IV.[4][5] However, crystallographic studies have revealed that Diprotin A also acts as a substrate for the enzyme, albeit one that is hydrolyzed at a very slow rate.[3][6] This prolonged interaction with the active site is the basis of its inhibitory function, effectively blocking the access of natural, more rapidly hydrolyzed substrates.[3]
This guide will compare Diprotin A TFA with commonly used synthetic substrates for DPP-IV, focusing on their kinetic parameters and the methodologies for their use in enzyme activity assays.
Quantitative Comparison of DPP-IV Substrates
The efficiency of an enzyme's catalysis on a substrate is often described by the Michaelis-Menten kinetic parameters: Kₘ, Vₘₐₓ, and k꜀ₐₜ. Kₘ (the Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the substrate's affinity for the enzyme. Vₘₐₓ (the maximum velocity) represents the maximum rate of the reaction, and k꜀ₐₜ (the catalytic constant or turnover number) signifies the number of substrate molecules converted to product per enzyme molecule per unit of time.[3]
| Substrate | Type | Kₘ | Vₘₐₓ or k꜀ₐₜ | Source |
| Gly-Pro-p-nitroanilide (pNA) | Chromogenic | 0.5 mM - 691.9 µM | k꜀ₐₜ/Kₘ = 4.2 × 10⁵ M⁻¹s⁻¹ | [3][7][8] |
| Gly-Pro-2-naphthylamide | Chromogenic | 0.66 mM | Not specified | |
| Ala-Ala-2-naphthylamide | Chromogenic | 1 mM | Not specified | |
| Gly-Pro-aminomethylcoumarin (AMC) | Fluorogenic | 50 µM - 200 µM (concentration range used in assays) | Not specified | [9][10] |
| H-Ala-Pro-AFC | Fluorogenic | Not specified | Not specified | [11] |
Note: The wide range of reported Kₘ values can be attributed to variations in experimental conditions, including enzyme source and assay buffers.
Experimental Protocols
Accurate measurement of DPP-IV activity is crucial for studying its function and for screening potential inhibitors. Below is a detailed protocol for a standard fluorometric DPP-IV activity assay using Gly-Pro-AMC, a widely used fluorogenic substrate.
Fluorometric DPP-IV Activity Assay Protocol
Objective: To measure the enzymatic activity of DPP-IV by monitoring the fluorescence generated from the cleavage of the fluorogenic substrate, Gly-Pro-AMC.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[9]
-
DPP-IV Inhibitor (Positive Control): Diprotin A or Sitagliptin[14][15]
-
96-well black microplate with a clear bottom[14]
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm[14]
-
Incubator set to 37°C[13]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human DPP-IV enzyme in DPP-IV Assay Buffer. The optimal concentration may vary depending on the specific activity of the enzyme lot and should be determined empirically.[14]
-
Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute the stock solution to the desired working concentration (e.g., 200 µM) in DPP-IV Assay Buffer.[9]
-
Prepare a serial dilution of the test compounds (and/or Diprotin A as a positive control) in the assay buffer.
-
-
Assay Setup (in a 96-well microplate):
-
Blank Wells: Add assay buffer only to determine background fluorescence.
-
Enzyme Control Wells (100% activity): Add the DPP-IV enzyme solution and assay buffer.
-
Inhibitor/Sample Wells: Add the DPP-IV enzyme solution and the various concentrations of the test compounds or Diprotin A.
-
The final volume in each well should be consistent (e.g., 50 µL before adding the substrate).
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at 37°C for 10-15 minutes to allow any inhibitors to bind to the enzyme.[16]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-IV substrate solution (e.g., 50 µL) to all wells.[12]
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate (from blank wells) from all other measurements.
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the enzymatic reaction of DPP-IV and a typical experimental workflow for inhibitor screening.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. AID 688689 - Inhibition of DPP4 in human plasma using Gly-Pro-AMC as substrate by fluorimetric analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The crystal structure of human dipeptidyl peptidase IV (DPPIV) complex with diprotin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diprotin A TFA: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Diprotin A TFA, an inhibitor of dipeptidyl peptidase IV (DPP-IV). Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, treating this compound with a high degree of caution is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and airborne particles. |
| Skin Protection | Impervious clothing, such as a lab coat, and chemical-resistant gloves.[2] | Prevents skin contact with the compound. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | Protects against inhalation of dust or aerosols. |
Always handle this compound in a designated area, away from general laboratory traffic. Avoid generating dust and aerosols.[2][3] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand, place it in a suitable, sealed container for disposal, and report the incident to your institution's Environmental Health and Safety (EHS) department.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with all local, regional, and national environmental regulations. Never dispose of this chemical down the drain or in the regular trash.[3]
1. Waste Characterization and Segregation:
-
Solid Waste: This includes unused, expired, or contaminated this compound powder.
-
Liquid Waste: This includes solutions containing this compound.
-
Contaminated Materials: This category includes items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and weighing papers.
It is crucial to keep these waste streams separate to ensure proper disposal. Do not mix this compound waste with other incompatible chemical waste.
2. Waste Packaging and Labeling:
-
Solid Waste: Place in a clearly labeled, sealed, and sturdy container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: Use a designated, leak-proof container compatible with acidic and organic waste, as this compound contains Trifluoroacetic acid. Ensure the container is tightly sealed.
-
Contaminated Materials: Collect in a designated, labeled biohazard bag or a rigid, sealed container.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation.[4] Do not use abbreviations.
3. Storage and Collection:
Store all this compound waste containers in a designated satellite accumulation area.[4] This area should be secure and away from general laboratory activities. Once the waste containers are nearly full (approximately 80% capacity), arrange for collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Diprotin A TFA
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is of utmost importance. This document provides critical safety protocols, logistical information, and operational and disposal plans for Diprotin A TFA, an inhibitor of dipeptidyl peptidase IV (DPP-IV). Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes and airborne particles. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - Impervious lab coat or clothing.[1] | Prevents skin contact with the compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area to avoid dust formation.[1][2] If ventilation is inadequate, or if dust is generated, a NIOSH-approved respirator for dust should be worn. | Protects the respiratory system from inhalation of the compound. |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Immediately transfer the compound to the appropriate storage conditions.
Handling and Use
-
Preparation:
-
Weighing and Solution Preparation:
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
For preparing solutions, if using water, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3]
-
-
General Practices:
Accidental Release Measures
-
Spill:
-
Ensure proper PPE is worn before cleaning up a spill.
-
For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For a solution spill, absorb with an inert material and place it in a sealed container for disposal.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination, as it is very toxic to aquatic life.[5]
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Disposal of Unused Material: Dispose of unused this compound at an approved waste disposal facility.[5]
-
Disposal of Contaminated Materials: All contaminated materials, including empty containers, gloves, and absorbent materials, should be placed in a sealed, labeled container and disposed of as chemical waste according to institutional and governmental regulations.
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[2] Avoid release to the environment.[5]
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
